Chromium bromide (CrBr3)
Description
Structure
2D Structure
Properties
IUPAC Name |
tribromochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Cr/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDWIWGMKWZEPE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrBr3, Br3Cr | |
| Record name | chromium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905343 | |
| Record name | Chromium(III) bromide | |
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Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystals; [Merck Index] | |
| Record name | Chromium(III) bromide | |
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CAS No. |
10031-25-1 | |
| Record name | Chromium bromide (CrBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chromic bromide | |
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| Record name | Chromium bromide (CrBr3) | |
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| Record name | Chromium(III) bromide | |
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| Record name | Chromium tribromide | |
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Advanced Synthetic Methodologies and Preparation Techniques for Chromium Iii Bromide
Chemical Vapor Transport (CVT) Synthesis Routes for Chromium(III) Bromide Crystals
Chemical Vapor Transport (CVT) is a widely employed technique for growing high-quality single crystals of inorganic compounds, including CrBr₃. mpg.demdpi.com This method involves the use of a transport agent to facilitate the movement of a solid material from a source zone to a growth zone within a sealed ampoule under a temperature gradient. mpg.demdpi.com
In a typical CVT synthesis of CrBr₃, elemental chromium powder and a bromine source are used as precursors. researchgate.netresearchgate.net One approach involves a one-step synthesis and transport process where chromium powder and bromine (sealed in small capillaries) are introduced into an ampoule. researchgate.netresearchgate.net Upon heating, solid CrBr₃ and gaseous chromium bromide species (CrBrn, where n=2, 3, 4) are formed in the hotter zone (T₂). researchgate.netresearchgate.net A temperature gradient (T₂ → T₁) drives the transport of the gaseous species to the cooler zone (T₁), where they deposit as CrBr₃ crystals. researchgate.netresearchgate.net
For instance, ultrathin, highly crystalline CrBr₃ micro- and nanosheets have been successfully grown directly on yttrium-stabilized zirconia (YSZ) substrates using a temperature gradient of 650 °C (T₂) to 550 °C (T₁). researchgate.net Another CVT method utilizes chromium powder and tellurium bromide (TeBr₄) as precursors, which are mixed in a 1:1.5 molar ratio and annealed at 750 °C for 72 hours to obtain pure CrBr₃ crystals. nih.gov The quality and size of the resulting crystals are influenced by parameters such as the temperatures of the source and sink, the total pressure within the ampoule, and the composition of the starting materials. mpg.de
| CVT Synthesis Parameter | Value/Condition | Source |
| Precursors | Cr powder, Br₂ | researchgate.netresearchgate.net |
| Substrate | Yttrium-stabilized zirconia (YSZ) | researchgate.net |
| Temperature Gradient | 650 °C → 550 °C | researchgate.net |
| Alternative Precursors | Cr powder, TeBr₄ (1:1.5 molar ratio) | nih.gov |
| Annealing Conditions | 750 °C for 72 hours | nih.gov |
Optimized Synthesis of Chromium(III) Bromide from Elemental Precursors
The direct reaction of elemental chromium and bromine at high temperatures is a primary method for synthesizing CrBr₃. This synthesis is typically carried out in a tube furnace where chromium powder reacts with bromine vapor at approximately 1000 °C. wikipedia.org The balanced chemical equation for this synthesis reaction is:
2Cr + 3Br₂ → 2CrBr₃ wikipedia.orgwebqc.org
This high-temperature process requires specialized equipment to handle the corrosive nature of bromine vapor and the elevated temperatures safely. Another industrial-scale production method involves the reaction of chromium(III) oxide (Cr₂O₃) with bromine in the presence of carbon at high temperatures. wikipedia.org The carbon acts as a reducing agent. The reaction is as follows:
Cr₂O₃ + 3Br₂ + 3C → 2CrBr₃ + 3CO wikipedia.org
This technique is often favored for large-scale production due to the availability and lower cost of the raw materials. Precise temperature control is critical in both methods to ensure proper reaction kinetics and to prevent the formation of undesirable byproducts.
Purification Strategies for High-Purity Chromium(III) Bromide
Following synthesis, the resulting CrBr₃ often contains impurities, most notably chromium(II) bromide (CrBr₂). To obtain high-purity CrBr₃ suitable for research and electronic applications, a purification step is essential. samaterials.com
A common and effective purification method involves solvent extraction. The crude product is treated with absolute diethyl ether. wikipedia.org CrBr₂ is soluble in diethyl ether, while CrBr₃ is not, allowing for the separation of the impurity. The CrBr₃ is then typically washed with both absolute diethyl ether and absolute ethanol (B145695) to remove any remaining traces of impurities. wikipedia.org This process is crucial for achieving the high purity required for many advanced applications.
| Purification Step | Reagent/Solvent | Purpose | Source |
| Extraction | Absolute diethyl ether | To remove CrBr₂ impurities | wikipedia.org |
| Washing | Absolute diethyl ether | To remove residual impurities | wikipedia.org |
| Washing | Absolute ethanol | To further purify the product | wikipedia.org |
Fabrication of Chromium(III) Bromide Thin Films and Monolayers
The two-dimensional nature of CrBr₃ allows for its fabrication into thin films and monolayers, which are essential for studying its intrinsic properties and for integration into heterostructures and devices. uni-mainz.debohrium.com
Molecular-Beam Epitaxy for Chromium(III) Bromide Monolayer Growth
Molecular-beam epitaxy (MBE) is a sophisticated technique used for the direct synthesis of high-quality, single-crystal thin films. aalto.fifudan.edu.cn In the context of CrBr₃, MBE has been successfully employed to grow monolayer and bilayer films. fudan.edu.cn This technique allows for precise control over the growth process, enabling the fabrication of atomically flat films with clean interfaces. bohrium.com
In a typical MBE process for CrBr₃, a compound source is used to deposit the material onto a substrate, such as niobium diselenide (NbSe₂) or highly oriented pyrolytic graphite (B72142) (HOPG). bohrium.comfudan.edu.cn The growth is performed under ultra-high vacuum conditions. aps.org For instance, CrBr₃ monolayers grown on NbSe₂ have been shown to form atomically flat islands up to 200 nm in size. bohrium.com The resulting epitaxial CrBr₃ monolayers are semiconducting ferromagnets with a well-defined, out-of-plane easy axis. fudan.edu.cn The in-plane lattice constant of MBE-grown monolayer CrBr₃ has been measured to be 6.3 Å, which is consistent with the bulk lattice constant. fudan.edu.cn
Mechanical Exfoliation Techniques for Chromium(III) Bromide Flakes
Mechanical exfoliation is a straightforward and widely used method to obtain thin flakes of layered materials, including monolayers of CrBr₃. 2dsemiconductors.comuni-mainz.de This technique takes advantage of the weak van der Waals forces that hold the layers of CrBr₃ together. nih.gov
The process typically involves using an adhesive tape (such as Scotch tape) to peel off layers from a bulk CrBr₃ crystal. krasheninnikov.de The exfoliated flakes are then transferred to a substrate, commonly a silicon wafer with a silicon dioxide (SiO₂) layer (SiO₂/Si). nih.gov This method allows for the isolation of nanometer-thick flakes, down to a single monolayer. 2dsemiconductors.comuni-mainz.de The quality and thickness of the exfoliated flakes can be identified and characterized using optical microscopy and atomic force microscopy (AFM). researchgate.netoregonstate.edu While effective, this technique often yields flakes of varying sizes and thicknesses, and the process of finding and isolating monolayers can be labor-intensive. oregonstate.edu
Crystallographic and Structural Research of Chromium Iii Bromide
Investigations of Chromium(III) Bromide Crystal Structures
Chromium(III) bromide's crystal structure is a key determinant of its physical properties. Research has identified and characterized several structural phases, primarily rhombohedral, trigonal, and monoclinic forms.
Rhombohedral and Trigonal Phase Characterization of Chromium(III) Bromide
At ambient temperature and pressure, Chromium(III) bromide typically crystallizes in a rhombohedral structure with the R-3 space group. mdpi.comresearchgate.net This structure is analogous to that of bismuth triiodide (BiI₃). materialsproject.org The chromium ions (Cr³⁺) form a honeycomb lattice, where each Cr³⁺ ion is octahedrally coordinated to six bromide (Br⁻) ions. materialsproject.orgresearchgate.net These CrBr₆ octahedra share edges to form two-dimensional sheets. materialsproject.org
The trigonal crystal system is also used to describe CrBr₃, and it is closely related to the rhombohedral phase. materialsproject.orgwikipedia.org Unlike other chromium trihalides like CrCl₃ and CrI₃ which undergo a structural transition from a monoclinic phase at room temperature to a rhombohedral phase at low temperatures, CrBr₃ maintains its rhombohedral structure over a wide temperature range. researchgate.netwashington.eduescholarship.org
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Trigonal/Rhombohedral | materialsproject.orgwikipedia.org |
| Space Group | R-3 (No. 148) | mdpi.comresearchgate.netmaterialsproject.org |
| Lattice Parameters (a, c) | a = 6.270(4) Å, c = 18.269(5) Å | mdpi.com |
| Cr-Br Bond Length | ~2.51 Å | materialsproject.org |
Monoclinic Phase Transitions in Chromium(III) Bromide Systems
While the rhombohedral phase is predominant for CrBr₃, it is important to note that other chromium halides, such as chromium(III) chloride (CrCl₃) and chromium(II) bromide (CrBr₂), exhibit monoclinic phases. For instance, CrCl₃ undergoes a phase transition from a monoclinic C2/m structure at room temperature to the rhombohedral R-3 structure at cryogenic temperatures. researchgate.netmaterialsproject.org Similarly, CrBr₂ crystallizes in the monoclinic C2/m space group. materialsproject.org Although less common for CrBr₃ itself, understanding these related monoclinic systems provides a broader context for the structural behavior of chromium halides. Some studies have also investigated monoclinic phases in complex systems containing chromium. tsijournals.commdpi.com
Layered Architecture and Van der Waals Interactions in Chromium(III) Bromide
A defining feature of Chromium(III) bromide's structure is its layered nature. iucr.orgresearchgate.netarxiv.orgarxiv.org The two-dimensional sheets of edge-sharing CrBr₆ octahedra are stacked along the c-axis. researchgate.net These layers are held together by weak van der Waals forces. researchgate.nethqgraphene.com This weak interlayer interaction is responsible for the material's ability to be exfoliated into thin, two-dimensional layers, a property that is of great interest for applications in nanoelectronics and spintronics. hqgraphene.com The space between these layers is often referred to as the van der Waals gap. washington.edu
Structural Response of Chromium(III) Bromide to External Stimuli
The crystal structure of Chromium(III) bromide is not static and can be influenced by external factors such as pressure and temperature. These stimuli can induce significant changes in the material's structural parameters and, consequently, its physical properties.
Pressure-Induced Structural Changes in Chromium(III) Bromide
High-pressure studies on CrBr₃ have revealed fascinating structural transformations. Upon the application of pressure, the material undergoes compression, with the c-axis, perpendicular to the layers, being significantly more compressible than the a-axis within the layers. mdpi.com Research indicates the occurrence of a gradual isostructural phase transition in the pressure range of 2.5–7 GPa. researchgate.netnih.gov This transition is characterized by anomalous behavior in the structural parameters and vibrational modes. researchgate.netnih.gov
Under non-hydrostatic conditions, a second-order structural transition has been observed at approximately 9.5 GPa. rsc.orgresearchgate.net Further increases in pressure can lead to a semiconductor-to-metal transition. rsc.orgresearchgate.net The application of pressure has also been shown to suppress the ferromagnetic ordering in CrBr₃, with a complete loss of ferromagnetism predicted at around 6.5 GPa, which is associated with changes in layer stacking that favor antiferromagnetic coupling. arxiv.org
| Phenomenon | Pressure Range/Value | Conditions | Source |
|---|---|---|---|
| Isostructural Phase Transition | 2.5–7 GPa | - | researchgate.netnih.gov |
| Second-Order Structural Transition | ~9.5 GPa | Non-hydrostatic | rsc.orgresearchgate.net |
| Suppression of Ferromagnetism | ~6.5 GPa | - | arxiv.org |
Temperature-Dependent Structural Behavior of Chromium(III) Bromide
The structural parameters of Chromium(III) bromide also exhibit a notable dependence on temperature. Unlike CrI₃ and CrCl₃, CrBr₃ does not undergo a structural phase transition from monoclinic to rhombohedral upon cooling; it maintains its rhombohedral structure. researchgate.netwashington.edu However, its lattice parameters show anisotropic thermal expansion. researchgate.net The c-axis shows a pronounced variation with temperature, while the a-axis exhibits anomalous behavior. researchgate.net Above the Curie temperature (T_c), the thermal expansion of the a-axis is positive, but it becomes negative below T_c. researchgate.net This leads to a negative thermal expansion of the unit cell volume at temperatures below the magnetic ordering temperature. researchgate.net
Electronic Structure and Advanced Theoretical Investigations of Chromium Iii Bromide
Density Functional Theory (DFT) Approaches for Chromium(III) Bromide Electronic Structure
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure of CrBr₃. Various exchange-correlation functionals are employed to approximate the complex many-body electron problem. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common starting point. arxiv.orgiphy.ac.cn To better account for the strong correlation effects of the Cr 3d electrons, the DFT+U method is often utilized, where an on-site Coulomb interaction (U) and exchange interaction (J) are added. arxiv.org For instance, a U value of 3.0 eV and J of 0.9 eV have been used for the Cr 3d electrons in studies of CrBr₃ heterostructures. arxiv.org Another study on chromium trihalide monolayers used a U value of 2.68 eV for CrBr₃. researchgate.net
Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, which incorporate a fraction of exact Hartree-Fock exchange, are also used to provide more accurate band gap predictions. bohrium.comarxiv.org DFT calculations have been instrumental in determining structural parameters, such as the optimized lattice constant of monolayer CrBr₃ being approximately 6.44 Å, and in analyzing the stability of different magnetic orderings (ferromagnetic vs. antiferromagnetic). iphy.ac.cn These calculations consistently show that monolayer CrBr₃ is a semiconductor with intrinsic ferromagnetism. iphy.ac.cn
| Functional/Method | Parameters | Application | Reference |
|---|---|---|---|
| PBE (GGA) | N/A | Geometry optimization, electronic structure | arxiv.orgiphy.ac.cn |
| PBE+U | U = 3.0 eV, J = 0.9 eV | Strongly correlated Cr 3d electrons | arxiv.org |
| PBE+U | U = 2.68 eV | Monolayer CrBr₃ electronic structure | researchgate.net |
| HSE06 | N/A | Band structure and density of states | bohrium.com |
| LSDA+U | U = 1.5 eV, J = 0.5 eV | Mean-field starting point for GW calculations | aps.org |
Band Structure Analysis of Bulk and Low-Dimensional Chromium(III) Bromide
The electronic band structure of CrBr₃ varies significantly between its bulk and low-dimensional (e.g., monolayer) forms. In its bulk R-3 space group, CrBr₃ is a ferromagnetic insulator. materialsproject.org Theoretical calculations on monolayer CrBr₃ consistently predict it to be a semiconductor. researchgate.net
DFT calculations using the PBE functional suggest a band gap of 1.76 eV for monolayer CrBr₃. researchgate.net However, standard DFT methods are known to underestimate band gaps. Using more advanced techniques, the electronic properties are further clarified. For instance, LSDA+U calculations show an indirect band gap of 1.67 eV for monolayer CrBr₃. aps.org The valence band maximum is located at the M point, while the conduction band minimum is at the Γ point of the Brillouin zone. aps.org The band structure is characterized by the Cr 3d states dominating near the Fermi level, with significant hybridization with the Br 4p states. arxiv.org The crystal field in the octahedral coordination of Cr³⁺ by Br⁻ ions splits the 3d orbitals into lower-energy t₂g and higher-energy e_g manifolds. nih.govosti.gov In the high-spin d³ configuration of Cr³⁺, the t₂g orbitals are half-filled. nih.govaps.org
Theoretical studies show that the electronic band structure of chromium trihalides evolves with the halogen atom. arxiv.orgaps.org For CrBr₃ and CrI₃, advanced calculations reveal a notable difference in the valence band structure compared to simpler approximations, although the eigenfunctions remain similar. aps.org
Spin-Orbit Coupling Effects on Chromium(III) Bromide Electronic States
Spin-orbit coupling (SOC), a relativistic effect arising from the interaction between an electron's spin and its orbital motion, plays a crucial role in the electronic and magnetic properties of CrBr₃, particularly in determining its magnetic anisotropy. The strength of SOC increases with the atomic mass of the constituent elements, making it more significant in CrBr₃ compared to CrCl₃, but less so than in CrI₃. aps.orgaps.org
Quasiparticle Band Gap and Self-Energy Effects in Chromium(III) Bromide
To obtain a more accurate description of the electronic band gap beyond standard DFT, many-body perturbation theory, particularly the GW approximation, is employed. The GW method calculates the electron self-energy, which accounts for the dynamic screening of electron-electron interactions, providing a more precise picture of quasiparticle energies.
For monolayer CrBr₃, G₀W₀ calculations reveal a significant self-energy correction of 2.13 eV to the direct quasiparticle band gap at the M point. aps.org This large correction is attributed to the weak dielectric screening in 2D materials and the localized nature of the Cr d-states. aps.org The resulting indirect quasiparticle band gap is predicted to be 3.80 eV, with a direct gap of 3.81 eV at the M point. aps.org This value is considerably larger than the band gaps predicted by DFT+U (1.67 eV). aps.org
Quasiparticle self-consistent GW (QSGW) approaches further refine these calculations by updating the wavefunctions and energies iteratively. arxiv.orgaps.orgresearchgate.net These advanced methods show that for chromium trihalides, the valence band maximum can shift, and the localization of the electronic states is enhanced compared to standard GW calculations. arxiv.orgaps.org The significant difference between DFT and GW band gaps highlights the importance of many-body effects in accurately describing the electronic structure of CrBr₃.
| Method | Band Gap (eV) | Type | Reference |
|---|---|---|---|
| PBE | 1.76 | - | researchgate.net |
| LSDA+U | 1.67 | Indirect | aps.org |
| G₀W₀ | 3.80 | Indirect | aps.org |
| G₀W₀ (Direct at M) | 3.81 | Direct | aps.org |
Theoretical Modeling of Charge Transfer Processes in Chromium(III) Bromide
Theoretical modeling of charge transfer processes in CrBr₃ is essential for understanding its optical properties and its behavior in electronic devices. These processes involve the excitation of an electron from an occupied state to an unoccupied state, which can occur between different ions (inter-atomic) or within the same ion (intra-atomic).
In the context of chromium compounds, charge transfer can occur from ligand orbitals to the metal d-orbitals. researchgate.net The energy required for these charge transfer transitions is influenced by the electronic relaxation of the system. researchgate.net In CrBr₃, the interaction between the Cr 3d states and the Br 4p states leads to hybridization, which facilitates charge transfer. arxiv.org This charge transfer is a key element in the superexchange mechanism that mediates the magnetic coupling between Cr³⁺ ions through the bridging Br⁻ ions. aps.orgnih.gov
Furthermore, in heterostructures involving CrBr₃, such as CrBr₃/NbSe₂, DFT calculations show evidence of charge transfer at the interface, which can modify the electronic and magnetic properties of both materials. bohrium.com Theoretical models of charge transport, like the small polaron model, can be used to compute quantities such as the reorganization energy and the electronic coupling matrix element, which govern the mobility of charge carriers. nih.gov These models indicate that the electronic coupling depends on both the superexchange interaction and the d-shell electron spin coupling. nih.gov
Comprehensive Research on Magnetic Phenomena and Properties in Chromium Iii Bromide Systems
Intrinsic Ferromagnetism in Bulk Chromium(III) Bromide
Chromium(III) bromide (CrBr3) is a layered van der Waals (vdW) material that exhibits intrinsic ferromagnetism in its bulk form. arxiv.orgresearchgate.net The magnetic properties of CrBr3 arise from the Cr3+ ions, which are arranged in a honeycomb lattice within each layer. researchgate.netiphy.ac.cn The primary interaction responsible for the ferromagnetic ordering is the superexchange mechanism mediated by the bromide ions. arxiv.orgiphy.ac.cn The Br-Cr-Br bond angle of approximately 95.1° facilitates a strong ferromagnetic interaction. iphy.ac.cniastate.edu
The Curie temperature (Tc), the critical temperature above which a material loses its permanent magnetic properties, for bulk CrBr3 has been reported in the range of 32 K to 47 K. arxiv.orgiastate.eduaps.org Specifically, some studies have identified the Tc to be around 37 K. pnas.orgescholarship.org This ferromagnetic ordering has an out-of-plane easy axis, meaning the magnetic moments preferentially align perpendicular to the layers of the material. pnas.orgaip.org
The magnetic behavior of CrBr3 is also linked to its crystal structure. At low temperatures, it adopts a rhombohedral (R-3) crystal structure, which transitions to a monoclinic (C2/m) phase at higher temperatures. escholarship.orgosti.gov This structural change can influence the magnetic properties. escholarship.org Research has also shown that applying hydrostatic pressure can affect the magnetic properties of bulk CrBr3. An increase in pressure has been observed to decrease the Curie temperature and the saturation magnetization. iastate.eduosti.gov For instance, a pressure of 0.844 GPa can lead to a decrease in the Curie temperature from 33.05 K to 30.41 K. iastate.edu
Interactive Data Table: Magnetic Properties of Bulk CrBr3
| Property | Value | References |
|---|---|---|
| Magnetic Ordering | Ferromagnetic | arxiv.orgresearchgate.net |
| Curie Temperature (Tc) | 32 - 47 K | arxiv.orgiastate.eduaps.org |
| Magnetic Easy Axis | Out-of-plane | pnas.orgaip.org |
| Crystal Structure (low temp) | Rhombohedral (R-3) | escholarship.orgosti.gov |
| Effect of Pressure (0.844 GPa) | Tc decreases from 33.05 K to 30.41 K | iastate.edu |
Two-Dimensional Magnetism in Monolayer and Few-Layer Chromium(III) Bromide
The robust ferromagnetism observed in bulk CrBr3 persists even when the material is thinned down to a single atomic layer, a significant finding for the field of two-dimensional (2D) materials. fudan.edu.cnacs.org This retention of magnetic order in the 2D limit is attributed to the material's magnetic anisotropy, which counteracts thermal fluctuations that would otherwise disrupt long-range magnetic order according to the Mermin-Wagner theorem. iastate.edu
Layer-Dependent Ferromagnetic Ordering in Exfoliated Chromium(III) Bromide
Studies on exfoliated flakes of CrBr3 have confirmed that ferromagnetism is maintained down to the monolayer. pnas.orgacs.org The Curie temperature of monolayer CrBr3 has been measured to be approximately 34 K, which is close to the bulk value. acs.org This suggests that the intralayer ferromagnetic coupling is the dominant interaction.
In contrast to some other chromium trihalides like CrI3, where the interlayer coupling in bilayers becomes antiferromagnetic, few-layer CrBr3 generally exhibits ferromagnetic interlayer coupling. pnas.orgfudan.edu.cn This means that the magnetic moments of adjacent layers align in the same direction. However, the magnetic properties, including the shape of the magnetic hysteresis loop, can be dependent on the number of layers, which is thought to be related to the formation of magnetic domain structures in thicker flakes. acs.org
Strain and Doping Effects on Chromium(III) Bromide Magnetic Phase Diagrams
The magnetic properties of monolayer and few-layer CrBr3 can be significantly tuned by external stimuli such as strain and charge doping, leading to rich magnetic phase diagrams. iphy.ac.cnresearchgate.net
Strain Engineering: Applying biaxial strain has been shown to be an effective method for modulating the magnetic anisotropy and exchange interactions in monolayer CrBr3. aps.org
Compressive Strain: Increasing compressive strain can weaken the ferromagnetic ordering and eventually induce a phase transition to an in-plane Néel antiferromagnetic (AFM) state. aps.orgiphy.ac.cn For instance, a compressive strain of -4.1% is predicted to cause this transition. aps.org
Tensile Strain: Applying tensile strain can initially enhance the Curie temperature. A tensile strain of 2.1% is estimated to increase the Tc to 44.4 K. aps.org However, further increasing the tensile strain can lead to a decrease in the Curie temperature. aps.org
Charge Doping: The introduction of charge carriers (electrons or holes) can also dramatically alter the magnetic landscape of monolayer CrBr3. researchgate.netarxiv.org
Hole Doping: Hole doping has been predicted to significantly enhance the ferromagnetic exchange and magnetic anisotropy, potentially increasing the Curie temperature to above room temperature at experimentally achievable densities. arxiv.org
Electron Doping: Electron doping can lead to a more complex evolution of magnetic phases. researchgate.net At certain doping levels, it can cause the magnetic easy axis to switch from out-of-plane to in-plane. arxiv.org A combination of charge doping and strain can lead to a rich phase diagram with transitions between out-of-plane ferromagnetic, in-plane ferromagnetic, and in-plane Néel-AFM orders. iphy.ac.cn
Interactive Data Table: Strain and Doping Effects on Monolayer CrBr3
| Stimulus | Effect | Predicted Transition/Enhancement | References |
|---|---|---|---|
| Compressive Strain | Weakens ferromagnetism, induces transition to in-plane AFM | Transition at -4.1% strain | aps.orgiphy.ac.cn |
| Tensile Strain | Initially enhances Curie temperature | Tc increases to 44.4 K at 2.1% strain | aps.org |
| Hole Doping | Enhances ferromagnetism | Potential for room temperature Tc | arxiv.org |
| Electron Doping | Can switch magnetic easy axis | Switches from out-of-plane to in-plane | arxiv.org |
Interlayer Magnetic Coupling in Chromium(III) Bromide Stacks
Ferromagnetic and Antiferromagnetic Interlayer Interactions in Chromium(III) Bromide
While exfoliated CrBr3 typically exhibits ferromagnetic interlayer coupling, it has been demonstrated that the nature of this coupling is highly dependent on the stacking order. fudan.edu.cnarxiv.orgnih.gov By controlling the stacking arrangement, it is possible to achieve both ferromagnetic (FM) and antiferromagnetic (AFM) interlayer interactions. arxiv.orgunige.ch
H-type (Hexagonal) Stacking: This stacking arrangement results in ferromagnetic interlayer coupling, where the magnetic moments of adjacent layers are aligned parallel to each other. arxiv.orgresearchgate.net
R-type (Rhombohedral) Stacking: This stacking geometry leads to antiferromagnetic interlayer coupling, with the magnetic moments of adjacent layers aligned in opposite directions. arxiv.orgresearchgate.net
The existence of these different magnetic ground states in bilayer CrBr3 has been directly observed using techniques like spin-polarized scanning tunneling microscopy. fudan.edu.cnarxiv.org The ability to have both FM and AFM coupling in the same material system opens up possibilities for creating complex magnetic textures. unige.ch
Van der Waals Stacking Engineering for Controllable Magnetism in Chromium(III) Bromide
The dependence of interlayer magnetism on the stacking order provides a powerful tool for engineering the magnetic properties of CrBr3. This concept, known as van der Waals stacking engineering, allows for the deliberate control of magnetism by manipulating the arrangement of the layers. acs.orgnih.gov
One method to achieve this is through thermally assisted strain engineering in exfoliated flakes. acs.org This technique can be used to create stable regions of interlayer ferromagnetic, antiferromagnetic, and even coexistent FM-AFM ground states. acs.org Another approach involves creating twisted bilayers, where a small twist angle between the layers leads to a moiré pattern. d-nb.info This moiré superlattice results in a spatial modulation of the local stacking order, creating domains of both ferromagnetic and antiferromagnetic interlayer coupling. unige.chd-nb.info This can give rise to non-collinear spin textures and moiré magnetism. d-nb.info The ability to control and switch between different magnetic states through stacking engineering is a promising avenue for the development of novel spintronic devices. acs.orgnih.gov
Magnetic Anisotropy Studies in Chromium(III) Bromide Systems
Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a critical factor in the functionality of two-dimensional (2D) magnetic materials like chromium(III) bromide (CrBr3). It dictates the orientation of magnetization and the stability of magnetic states, which are fundamental for applications in spintronics and data storage.
Out-of-Plane and In-Plane Magnetic Anisotropy in Chromium(III) Bromide
Chromium(III) bromide exhibits a preference for an out-of-plane easy magnetic axis. pnas.orgnih.gov This means that in the absence of an external magnetic field, the magnetic moments of the chromium ions align perpendicular to the material's layers. However, the magnetic anisotropy in CrBr3 is less pronounced compared to its counterpart, chromium(III) iodide (CrI3), making it behave more like a Heisenberg-type ferromagnet where spins are less constrained to a single axis. pnas.org
The distinction between out-of-plane and in-plane magnetic behavior is evident in its response to applied magnetic fields. While the easy axis is out-of-plane, the magnetization can be saturated in the in-plane direction with a sufficiently strong magnetic field. arxiv.org For few-layer CrBr3, an in-plane saturation field of 400 mT has been reported. arxiv.org In contrast, the out-of-plane coercive field, which is the field required to reverse the magnetization, is significantly lower at 4 mT. arxiv.org This difference underscores the energetic preference for out-of-plane magnetization.
The saturation magnetization is nearly identical for both in-plane and out-of-plane orientations in bulk CrBr3. arxiv.org In three-layer CrBr3, the difference in saturation magnetization between the two orientations is less than 20%. arxiv.org Studies on heterostructures, such as CrBr3 monolayers on superconducting niobium diselenide (NbSe2), confirm that the monolayer retains its ferromagnetic ordering with a magnetocrystalline anisotropy that favors an out-of-plane spin orientation. nih.govbohrium.com
Magnetocrystalline Anisotropy Energy in Chromium(III) Bromide
Magnetocrystalline anisotropy energy (MAE) is the energy required to rotate the magnetization from the easy axis to the hard axis. This energy is a key parameter for the stability of magnetization in a specific direction. arxiv.org In CrBr3, the MAE is positive, indicating a preference for the out-of-plane (uniaxial) magnetic orientation. mdpi.comiphy.ac.cn
| Compound | Temperature (K) | Uniaxial Anisotropy (Ku) (kJ/m³) |
|---|---|---|
| CrI3 | 5 | 300 ± 50 |
| 60 | 43 ± 7 | |
| CrBr3 | The anisotropy change is more than 3 times smaller than in CrI3. d-nb.info |
Strain engineering offers another avenue to tune the MAE. Theoretical studies using density functional theory (DFT) have shown that applying biaxial strain to a monolayer of CrBr3 affects its MAE. arxiv.org Unlike in CrI3 where compressive strain increases the MAE, in CrBr3, a tensile strain is predicted to slightly increase the anisotropy, while compressive strain leads to a decrease. arxiv.orgresearchgate.net Specifically, when a single layer of CrBr3 is biaxially compressed, the MAE becomes smaller. iphy.ac.cn
Spin-Phonon Coupling and Related Phenomena in Chromium(III) Bromide
Spin-phonon coupling, the interaction between the magnetic order (spin) and the lattice vibrations (phonons), is a crucial phenomenon in understanding the properties of 2D magnetic materials. cas.cn In CrBr3, this coupling leads to observable effects such as anomalies in phonon frequencies and the emergence of chiral phonons. nso-journal.org
Chiral Phonons in Chromium(III) Bromide 2D Magnets
Recent research has revealed that 2D magnetic CrBr3 hosts chiral phonons at the center of the Brillouin zone. ntu.edu.sgresearchgate.netnih.gov These chiral phonons are a result of the linear combination of the doubly-degenerate Eg phonon modes. ntu.edu.sgnih.gov The resulting phonon eigenmodes exhibit clockwise and counter-clockwise rotational vibrations, which correspond to angular momenta of l = ±1. researchgate.netnih.gov
A significant consequence of these chiral phonons is their interaction with circularly polarized light. researchgate.net The Eg chiral phonons have been shown to completely switch the polarization of incident circularly polarized light. nih.gov In contrast, the non-degenerate and non-chiral Ag phonons exhibit a giant magneto-optical effect under an external out-of-plane magnetic field, which rotates the plane of polarization of scattered linearly polarized light. researchgate.netnih.gov The degree of polarization of the scattered light from Ag phonons changes dramatically with the magnetic field, while the chiral Eg modes show no such field dependence. nih.gov
| Phonon Mode | Raman Shift (cm⁻¹) | Chirality | Interaction with Circularly Polarized Light |
|---|---|---|---|
| Eg1 | 143.0 | Chiral (l = ±1) | Switches polarization of incident circularly polarized light. nih.gov |
| Ag | - | Non-chiral | Rotates the plane of polarization of scattered linearly polarized light under a magnetic field. researchgate.netnih.gov |
Pressure and Temperature Dependence of Magnetic Properties of Chromium(III) Bromide
The magnetic properties of CrBr3 are sensitive to external stimuli such as pressure and temperature. d-nb.infobohrium.comarxiv.org Applying hydrostatic pressure has been shown to modify the magnetic ordering and saturation magnetization of bulk CrBr3 single crystals. arxiv.orgarxiv.org
Experimental studies have demonstrated that as pressure increases up to 0.8 GPa, the saturation magnetization decreases significantly, by as much as 72%. arxiv.orgarxiv.org Concurrently, the Curie temperature (Tc) shows a slight decrease, for instance, from 33 K to 29 K over the same pressure range. arxiv.orgarxiv.org Density functional theory (DFT) calculations support these experimental findings, showing a reduction in the material's volume and interplanar distance with increasing pressure. arxiv.org These calculations also indicate a minimal decrease in the magnetocrystalline anisotropy energy (MAE) and an increase in the first nearest neighbor exchange interaction (J1) with applied pressure. arxiv.org
The temperature dependence of magnetic properties is also a key characteristic of CrBr3. As previously mentioned in the context of magnetocrystalline anisotropy, the magnetic order weakens as the temperature approaches the Curie temperature. d-nb.info Below Tc, the phonon frequencies of monolayer CrBr3 show blueshifts, which is correlated with the magnetic ordering. cas.cn The phonon frequency and intensity anomalies in CrBr3 have been identified as being due to spin-phonon coupling. nso-journal.org Specifically, the temperature dependence of certain Raman features becomes much stronger with the onset of magnetic ordering below approximately 50 K. nso-journal.org
| Pressure (GPa) | Change in Saturation Magnetization (Ms) | Curie Temperature (Tc) (K) |
|---|---|---|
| 0 | - | 33 |
| 0.8 | 72% decrease | 29 |
Spin-Order Transition Phenomena in Chromium(III) Bromide Heterostructures
The magnetic ordering in CrBr3 can be manipulated by creating heterostructures with other materials. pnas.org These engineered structures can exhibit novel spin-order transitions, which are of great interest for spintronic applications.
One example is the creation of heterostructures by supporting nickel (Ni) on a ferromagnetic CrBr3 monolayer (Nix/CrBr3). aip.org In such systems, the loading of Ni induces an anti-ferromagnetic coupling between the Ni and Cr atoms. aip.org This leads to a transition from a ferromagnetic (FM) to a ferrimagnetic (FIM) state. aip.org
Interestingly, with an increase in Ni loading, the easy magnetic axis of the heterostructure can change from out-of-plane to in-plane. aip.org This transition highlights the tunability of the magnetic anisotropy through the engineering of heterostructures. Furthermore, it has been shown that an applied potential and the acidity of an electrolyte can trigger spin-order transitions during electrochemical reactions, such as the oxygen reduction reaction (ORR), on these heterostructures. aip.org
Coordination Chemistry of Chromium Iii Bromide
Ligand Exchange Processes and Complex Formation with Chromium(III) Bromide
Ligand exchange, or substitution, reactions are fundamental to the coordination chemistry of chromium(III) bromide. In these processes, the bromide ligands or other coordinated ligands are replaced by different Lewis bases. The chromium(III) ion, with a d³ electronic configuration, typically forms octahedral complexes, and its substitution reactions are generally slow, allowing for the isolation of various intermediates and final products.
CrBr₃ can react with a variety of neutral and anionic ligands to form stable coordination complexes. For instance, with neutral Lewis bases (L) such as tetrahydrofuran (B95107) (THF) or pyridine (B92270), it can form adducts of the general type [CrBr₃L₃]. wikipedia.org The formation of these complexes often involves the displacement of bromide ions or solvent molecules from the coordination sphere of a precursor.
Research has demonstrated the synthesis of diverse chromium(III) complexes through ligand exchange. The reaction of CrBr₃ with acetonitrile (B52724) (CH₃CN) can yield complexes where bromide and acetonitrile molecules coexist in the coordination sphere, such as in trans-dibromotetrakis(acetonitrile)chromium(III) tribromide, [CrBr₂(NCCH₃)₄]Br₃. nsf.gov In this cationic complex, two bromide ions and four acetonitrile molecules are directly bonded to the chromium center, with three bromide ions acting as counter-anions.
Furthermore, reactions with more complex bidentate and tridentate ligands, such as those containing phosphorus and nitrogen donor atoms (e.g., PN or P-NH-P ligands), have been used to synthesize new chromium(III) complexes. acs.orgresearchgate.net These reactions highlight the strong affinity of such ligands for the Cr(III) ion, sometimes leading to the formation of cationic complexes like [CrL₂Cl₂]⁺ even when starting with a neutral precursor like CrCl₃(THF)₃. acs.org The principles of these reactions are directly applicable to CrBr₃ as a starting material.
Table 1: Examples of Ligand Exchange Reactions Involving Chromium(III) Precursors This table is interactive. Click on the headers to sort.
| Precursor | Incoming Ligand (L) | Resulting Complex | Reference |
|---|---|---|---|
| CrBr₃ | Acetonitrile (CH₃CN) | [CrBr₂(NCCH₃)₄]Br₃ | nsf.gov |
| CrCl₃(THF)₃ | Bidentate PN Ligand | cis-[Cr(PN)₂Cl₂]Cl | acs.orgresearchgate.net |
| CrCl₃(THF)₃ | Tridentate P-NH-P Ligand | mer-Cr(P-NH-P)Cl₃ | acs.orgresearchgate.net |
| [Cr(H₂O)₆]³⁺ | Chloride (Cl⁻) | [Cr(H₂O)₄Cl₂]⁺ | libretexts.orgchemguide.co.uk |
Note: Examples with CrCl₃ are included to illustrate reaction principles applicable to CrBr₃.
Formation and Characterization of Hydrated Chromium(III) Bromide Complexes
In aqueous solutions, chromium(III) bromide forms hydrated complexes where water molecules act as ligands. The anhydrous form of CrBr₃ is often insoluble in cold water but dissolves in the presence of a catalytic amount of a reducing agent that can generate chromium(II) ions on the solid's surface. wikipedia.org The most common hydrated form is chromium(III) bromide hexahydrate, CrBr₃·6H₂O. wikipedia.org
The potential hydration isomers include:
[Cr(H₂O)₆]Br₃ : Hexaaquachromium(III) bromide, which is expected to be violet. In this isomer, all six coordination sites are occupied by water molecules, and the bromide ions are counter-ions.
[Cr(H₂O)₅Br]Br₂·H₂O : Pentaaquabromochromium(III) bromide monohydrate, which is likely a blue-green color. Here, one bromide ion has entered the coordination sphere, displacing a water molecule.
[Cr(H₂O)₄Br₂]Br·2H₂O : Tetraaquadibromochromium(III) bromide dihydrate, which is typically green. tardigrade.in Two bromide ions are coordinated to the chromium center.
Characterization of these complexes relies on techniques such as X-ray crystallography to determine the precise arrangement of atoms and spectroscopic methods to probe the coordination environment. slu.se With increasing pH in aqueous solutions, the hydrated chromium(III) ion undergoes hydrolysis, leading to the formation of polynuclear hydroxo-bridged complexes, such as dimers and tetramers. slu.se
Table 2: Potential Hydration Isomers of Chromium(III) Bromide Hexahydrate This table is interactive. Click on the headers to sort.
| Formula | IUPAC Name | Color (Predicted/Observed) | Coordinated Ligands | Counter-Ions |
|---|---|---|---|---|
| [Cr(H₂O)₆]Br₃ | Hexaaquachromium(III) bromide | Violet | 6 H₂O | 3 Br⁻ |
| [Cr(H₂O)₅Br]Br₂·H₂O | Pentaaquabromochromium(III) bromide monohydrate | Blue-Green | 5 H₂O, 1 Br⁻ | 2 Br⁻ |
| [Cr(H₂O)₄Br₂]Br·2H₂O | Tetraaquadibromochromium(III) bromide dihydrate | Green | 4 H₂O, 2 Br⁻ | 1 Br⁻ |
Influence of Ligand Environment on Chromium(III) Bromide Electronic and Magnetic Properties
The electronic and magnetic properties of chromium(III) complexes are highly dependent on the ligand environment surrounding the central Cr³⁺ ion. The ligands create an electrostatic field that splits the d-orbitals of the chromium ion into different energy levels. The magnitude of this splitting determines the energy of electronic transitions, which dictates the color of the complex, and influences how the three unpaired d-electrons behave, affecting the magnetic properties.
The replacement of water ligands with bromide ions in the hydrated complexes illustrates the effect on electronic properties. The [Cr(H₂O)₆]³⁺ ion is violet, but as water is replaced by bromide, which is a weaker field ligand, the energy gap between the d-orbitals changes, resulting in the green color of ions like [Cr(H₂O)₄Br₂]⁺. libretexts.orgchemguide.co.uk Studies on Cr(III) complexes with various P- and N-donor ligands have shown that the bulkiness and electronic nature of the ligands cause shifts in the electronic absorption peaks. acs.orgresearchgate.net
The magnetic properties are also strongly influenced by the ligand environment. For a d³ ion like Cr³⁺ in an octahedral field, the theoretical spin-only magnetic moment is 3.87 μB. However, experimental values can deviate due to factors like spin-orbit coupling. In the complex [CrBr₂(NCCH₃)₄]Br₃, the effective magnetic moment was found to be approximately 3.8 μB, consistent with a high-spin Cr(III) center. nsf.gov In other complexes, such as those with bulky P-NH-P ligands, the magnetic moments were observed to be slightly higher (e.g., 4.15-4.19 μB), which can be attributed to the specific geometric and electronic structures imposed by the ligands. acs.orgresearchgate.net Magnetism in solid-state chromium halides like CrBr₃ arises from superexchange interactions, where the halide ligands mediate magnetic coupling between adjacent Cr³⁺ centers, a phenomenon that is also sensitive to the surrounding ligand environment. nsf.govarxiv.org
Table 3: Magnetic Properties of Selected Chromium(III) Complexes This table is interactive. Click on the headers to sort.
| Complex | Ligand Environment | Effective Magnetic Moment (μeff) | Reference |
|---|---|---|---|
| [CrBr₂(NCCH₃)₄]Br₃ | 2 Br⁻, 4 CH₃CN | ~3.8 μB | nsf.gov |
| mer-Cr(P-NH-P)Cl₃ | 3 Cl⁻, 1 P-NH-P | 4.19 μB | acs.orgresearchgate.net |
| mer-Cr(P-NH-P')Cl₃ | 3 Cl⁻, 1 P-NH-P' | 4.15 μB | acs.orgresearchgate.net |
Note: Chloride-containing complexes are included to demonstrate the influence of the ligand environment on magnetic properties.
Mechanistic Studies of Chromium Iii Bromide Reactivity
Electron Transfer and Redox Chemistry of Chromium(III) Bromide
The redox chemistry of chromium(III) bromide involves both the gain and loss of electrons, enabling its participation in a wide range of chemical transformations. These processes are central to its function as both a Lewis acid and a participant in redox reactions.
Chromium(III) is the most stable oxidation state for chromium. nmfrc.org However, under certain conditions, chromium(III) bromide can be oxidized. The oxidation of Cr(III) to higher oxidation states, such as the highly toxic hexavalent chromium (Cr(VI)), can occur in the presence of strong oxidizing agents. researchgate.netnih.gov For instance, in aqueous environments, the presence of substances like chlorine can lead to the oxidation of Cr(III) species. researchgate.netucanr.edu Studies have shown that the presence of bromide ions can catalyze the oxidation of Cr(III) by chlorine, acting as an electron shuttle. ucanr.edunih.gov
The oxidation of chromium(III) hydroxide, a related compound, has been studied in alkaline conditions in the presence of manganese dioxide (δ-MnO₂). nih.gov Three primary pathways for Cr(III) oxidation were identified under oxic conditions:
Oxidation by oxygen. nih.gov
Direct oxidation by δ-MnO₂. nih.gov
Catalytic oxidation by Mn(II), which is formed from the reduction of δ-MnO₂. nih.gov
While direct oxidation by oxygen is a factor, the pathways involving manganese oxides are significantly more efficient. nih.gov In the short term, direct oxidation by δ-MnO₂ is the dominant mechanism, but over longer periods, the catalytic pathway involving Mn(II) becomes predominant. nih.gov
In the context of organic synthesis, chromium(III) complexes can participate in photoredox catalysis. nih.gov Although distinct from direct oxidation of the chromium center, these reactions involve the generation of an excited state that can facilitate oxidative reactions of other substrates. nih.gov
The reduction of chromium(III) to chromium(II) is a common redox reaction. numberanalytics.com Chromium(II) is a more labile and reactive species. numberanalytics.com This reduction can proceed through several mechanisms, including outer-sphere and inner-sphere electron transfer. numberanalytics.com
Outer-sphere electron transfer: An electron is transferred from a reducing agent to the Cr(III) center without the formation of a direct covalent bond between them. numberanalytics.com
Inner-sphere electron transfer: A covalent bond forms between the reducing agent and a ligand on the Cr(III) center, creating a bridge for the electron to be transferred. numberanalytics.comresearchgate.net This mechanism is particularly relevant for reactions involving bridging ligands. researchgate.net
Strong reducing agents are typically required to reduce chromium(III) bromide to chromium(II) bromide. For example, the reduction of Cr(III) to Cr(II) can be achieved electrochemically. nmfrc.orgunizin.org In some catalytic cycles, low-valent chromium species, such as Cr(II), are generated in situ and play a crucial role in the reaction mechanism. researchgate.net
Oxidation Pathways Involving Chromium(III) Bromide
Substitution Reactions of Bromide Ligands in Chromium(III) Bromide Complexes
Substitution reactions, where the bromide ligands in chromium(III) bromide complexes are replaced by other ligands, are fundamental to the synthesis of a diverse range of chromium complexes. niu.edu The reactivity of chromium(III) complexes in substitution reactions is often characterized by their relative inertness, which can be attributed to the d³ electronic configuration of Cr(III) leading to high crystal field stabilization energy in an octahedral geometry. numberanalytics.com
The mechanism of substitution can vary depending on the nature of the incoming ligand and the reaction conditions. Computational studies on complexes of the type [CrX(H₂O)₅]²⁺ (where X can be a halide like Br⁻) have explored various mechanistic pathways, including:
Associative interchange (Iₐ): The incoming ligand starts to form a bond with the metal center before the leaving group bond is completely broken, going through a seven-coordinate transition state. murdoch.edu.aumurdoch.edu.au
Dissociative interchange (Id): The bond to the leaving group is significantly weakened before the new bond with the incoming ligand begins to form, proceeding through a five-coordinate intermediate. murdoch.edu.au
Associatively activated dissociation (Dₐ): For the chloride, bromide, and iodide systems, this pathway was found to have the lowest activation enthalpy. murdoch.edu.au
Studies on the reaction of chromium(III) with β-diketones in aqueous solution indicate that the complex formation can be considerably faster than the rate of water exchange on the Cr(III) ion, suggesting an associative interchange (Iₐ) mechanism. uva.es In these reactions, the enol tautomer of the β-diketone associates with the hexacoordinated chromium(III) in the rate-determining step. uva.es
The reactivity of related chromium carbonyl halide complexes shows that the rate of halide replacement increases in the order Cl⁻ < Br⁻ < I⁻. cdnsciencepub.com This trend suggests that steric factors and the strength of the metal-halogen bond play a significant role in the reaction mechanism. cdnsciencepub.com
Reaction Mechanisms in Aqueous Solutions of Chromium(III) Bromide
When chromium(III) bromide is dissolved in water, it forms hydrated complexes where water molecules coordinate to the chromium center, potentially replacing some of the bromide ligands. The resulting aqua-complexes can undergo further reactions, the mechanisms of which are influenced by factors such as pH.
In weakly acidic aqueous solutions, the reaction of chromium(III) with ligands like dihydroxybenzoic acids proceeds in multiple stages. nih.gov The initial step involves the formation of an outer-sphere association complex, followed by the substitution of a water molecule in the inner coordination sphere of the chromium ion by the ligand. nih.gov This is often followed by chelation steps if the ligand is multidentate. nih.gov
The reactivity of chromium(III) aqua ions is often dictated by their hydrolysis. The [Cr(H₂O)₆]³⁺ ion can deprotonate to form species like [Cr(H₂O)₅(OH)]²⁺. This hydroxo species is generally more reactive in substitution reactions than the fully aquated ion. uva.es
For example, the reaction of Cr(III) with 2,4-hexanedione (B1211359) in aqueous solution involves both [Cr(H₂O)₆]³⁺ and [Cr(H₂O)₅(OH)]²⁺ reacting with the enol form of the ligand, with the hydroxo species exhibiting a higher rate constant. uva.es
Aquation is a specific type of substitution reaction where a ligand in a coordination complex is replaced by a water molecule. The kinetics of aquation for chromium(III) halide complexes have been a subject of extensive study.
For complexes of the type [CrX(H₂O)₅]²⁺, where X is a halide, the aquation reaction involves the replacement of the halide ion by a water molecule. Computational studies have shown that for the bromide system, an associatively activated dissociation (Dₐ) pathway has the lowest activation enthalpy. murdoch.edu.au
The presence of other ions can influence the rate of aquation. For instance, studies on rhodium(III) sulfate (B86663) complexes, which share some kinetic similarities with chromium(III) systems, have shown that the presence of chloride ions can significantly increase the rate of aquation. researchgate.net
The table below presents a summary of the proposed mechanistic pathways for the aquation of chromium(III) halide complexes based on computational studies.
| Halide (X) | Most Favorable Mechanistic Pathway |
| F⁻ | Associative interchange (Iₐ) |
| Cl⁻ | Associatively activated dissociation (Dₐ) |
| Br⁻ | Associatively activated dissociation (Dₐ) |
| I⁻ | Associatively activated dissociation (Dₐ) |
Table generated based on findings from computational studies. murdoch.edu.au
Photoinduced Ligand-to-Metal Charge Transfer (LMCT) in Chromium(III) Bromide Complexes
Photoinduced ligand-to-metal charge transfer (LMCT) is a photochemical process where absorption of light promotes an electron from a ligand-based orbital to a metal-based orbital. rsc.org This process results in a transiently reduced metal center and an oxidized ligand radical. rsc.orgnih.gov While less common for chromium(III) complexes due to low-lying d-d states that can deactivate the LMCT excited state, recent research has demonstrated the viability of this pathway. nih.govsciengine.com
A notable example involves the use of chromium(III) bromide hexahydrate (CrBr₃·6H₂O) as a catalyst for the allylic C(sp³)–H addition to aldehydes under visible light irradiation. sciengine.com The proposed mechanism involves the following key steps:
Photoexcitation and LMCT: The CrBr₃·6H₂O complex absorbs light, leading to an inner-sphere LMCT event. This generates a reduced Cr(II) species (CrBr₂) and a highly reactive bromine radical (Br•). sciengine.com
Hydrogen Atom Transfer (HAT): The bromine radical abstracts a hydrogen atom from the allylic position of an olefin, producing hydrogen bromide (HBr) and an allyl radical. sciengine.com
Radical Capture: The Cr(II) species rapidly intercepts the allyl radical to form an allylic-Cr(III) intermediate. sciengine.com
Nucleophilic Addition: This organochromium intermediate then attacks the aldehyde, forming a Cr(III)-alcoholate. sciengine.com
Product Release and Catalyst Regeneration: The product, a homoallylic alcohol, is released upon reaction with the HBr generated in situ, which also regenerates the CrBr₃ catalyst, thus closing the catalytic cycle. sciengine.com
Transient absorption spectroscopy experiments have provided evidence for the homolysis of the Cr-Br bond through the detection of a transient species attributed to a bromine radical complex. sciengine.com This work highlights the potential of leveraging the photochemical properties of simple chromium(III) salts like CrBr₃ for catalysis. sciengine.com
Chromium(II) Bromide Reactivity in Organic Synthesis
Chromium(II) bromide (CrBr₂), often generated in situ from the reduction of CrBr₃, is a powerful reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions. wikipedia.org While many studies report the use of the analogous and less expensive chromium(II) chloride (CrCl₂), the reactivity patterns are largely comparable. organic-chemistry.orgnih.gov Chromium(II) reagents are noted for their high chemoselectivity and functional group tolerance. organic-chemistry.orgdeepdyve.com
A cornerstone of Cr(II) chemistry is its application in cross-coupling reactions, most famously in the Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netwikipedia.org This reaction involves the coupling of organic halides with aldehydes. researchgate.net The process is effective for creating homoallylic alcohols and other valuable motifs. sciengine.comwikipedia.org Mechanistically, the reaction can involve the oxidative addition of an organic halide to the Cr(II) center to form an organochromium(III) species, which then adds to a carbonyl group. The preparation of a benzyl (B1604629) chromium reagent from benzyl bromide and chromium(II) perchlorate (B79767) was shown to proceed via a double single electron transfer (SET) mechanism. wikipedia.org
Low-valent chromium catalysis has emerged as a less toxic and cost-effective alternative to palladium and nickel for cross-coupling reactions. organic-chemistry.orgrsc.org Chromium(II)-catalyzed couplings of various (hetero)arylmagnesium reagents with N-heterocyclic halides, aromatic ketones, and alkenyl iodides proceed rapidly at room temperature. organic-chemistry.orgnih.gov A significant advantage of these chromium-catalyzed reactions is the markedly lower incidence of homo-coupling side products, a common issue with related iron, cobalt, or manganese catalysts. organic-chemistry.orgnih.govuni-muenchen.de
Recent developments have expanded the scope of Cr(II) catalysis to include defluorinative reductive cross-coupling reactions. For example, a Cr(II)-catalyzed reaction between acetals and α-trifluoromethyl alkenes proceeds via cleavage of a C-O bond in the acetal (B89532) to form an α-alkoxyalkyl radical. rsc.org This radical adds to the α-trifluoromethyl alkene, and the resulting intermediate combines with Cr(II), followed by a β-fluoride elimination to generate valuable gem-difluoroalkene products. rsc.org
The table below summarizes representative applications of chromium(II) halides in organic synthesis.
| Reaction Type | Chromium Salt | Substrates | Product Type | Key Features | Ref. |
| Cross-Coupling | CrCl₂ | Arylmagnesium reagents, N-heterocyclic halides | Heterobiaryls | Fast reaction at 25°C; low homo-coupling | nih.gov |
| Cross-Coupling | CrCl₂ | Arylmagnesium reagents, Dichloropyridines | Monosubstituted Pyridines | High chemoselectivity for halide position | deepdyve.comuni-muenchen.de |
| Nozaki-Hiyama-Kishi | CrCl₂ | Organic halides, Aldehydes | Alcohols | Catalytic in Cr with Mn as reductant | researchgate.net |
| Defluorinative Coupling | CrCl₂ | Acetals, α-Trifluoromethyl alkenes | gem-Difluoroalkenes | C-O and C-F bond cleavage; radical mechanism | rsc.org |
| Allylation | CrBr₂ | Carbonyl compounds, Allyl halides | Homoallylic alcohols | Chemospecific synthesis | wikipedia.orgaxiomchem.com |
Advanced Catalytic Applications and Mechanistic Insights of Chromium Iii Bromide
Chromium(III) Bromide as a Precursor in Polymerization Catalysiswikipedia.orgbenchchem.com
Chromium(III) bromide serves as a crucial starting material for the synthesis of catalysts used in the oligomerization and polymerization of olefins, particularly ethylene (B1197577). wikipedia.orgnih.gov The catalytic activity and selectivity of these systems are highly dependent on the ligands coordinated to the chromium center and the activators used.
Ethylene Oligomerization Catalysis by Chromium(III) Bromide Derivativeswikipedia.org
Chromium(III) bromide is a precursor to catalysts for the oligomerization of ethylene, a process of significant industrial importance for producing linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene (B94956). wikipedia.orgnih.gov These LAOs are valuable co-monomers in the production of polyethylene (B3416737) and are used in the synthesis of various other chemicals. nih.govtue.nl
The catalytic systems are typically generated in situ by reacting a chromium(III) source, such as CrBr₃ or more commonly CrCl₃ and Cr(acac)₃, with specific ligands and an activator, often an organoaluminum compound like modified methylaluminoxane (B55162) (MMAO). nih.govcaltech.edu The choice of ligand is critical in directing the selectivity of the oligomerization process. For instance, chromium complexes with PNP (phosphine-amine-phosphine) ligands have shown high selectivity for ethylene trimerization to 1-hexene or tetramerization to 1-octene. mdpi.commdpi.com The steric and electronic properties of these ligands influence the reaction pathway, allowing for the targeted synthesis of specific olefins. mdpi.com
Research has demonstrated that the catalytic activity and product distribution can be finely tuned by modifying the ligand structure. For example, Cr-PNP systems with fused aryl moieties on the ligand backbone have been shown to favor the formation of C₈ olefins, while different substitution patterns can enhance the production of C₆ olefins. mdpi.com
Table 1: Ethylene Oligomerization with Chromium Catalysts
| Catalyst System | Activator | Predominant Product(s) | Selectivity/Activity | Reference |
|---|---|---|---|---|
| [CrCl₃(PNPOMe)] | MMAO | C₆ and C₁₀ alkenes | Co-oligomerization of ethylene and 1-hexene | nih.gov |
| Cr(acac)₃ / PNP Ligand | MMAO-3A | C₈ and C₆ olefins | Up to 74.6 wt% C₈ selectivity | mdpi.com |
| CrCl₃(THF)₃ / Pyridine-phosphine ligand | MAO | C₆ and C₈ fractions | >90% selectivity for C₆/C₈ |
Mechanistic Pathways in Chromium-Mediated Ethylene Oligomerizationwikipedia.org
The selective oligomerization of ethylene by chromium catalysts does not follow the classical Cossee-Arlman mechanism, which typically leads to a broad distribution of products (Schulz-Flory distribution). nih.govmdpi.comacs.org Instead, a metallacycle mechanism is widely accepted to explain the high selectivity for specific oligomers like 1-hexene and 1-octene. mdpi.comacs.orgresearchgate.net
The key steps in the metallacycle mechanism are:
Activation: The chromium(III) precursor is activated, often involving reduction to a lower oxidation state, such as Cr(I) or Cr(II). researchgate.net
Oxidative Coupling: The active chromium species reacts with two ethylene molecules in an oxidative coupling step to form a five-membered metallacycle (chromacyclopentane).
Chain Growth: The metallacycle can then incorporate additional ethylene molecules, leading to the formation of larger metallacycles, such as a seven-membered chromacycloheptane (for 1-hexene formation) or a nine-membered chromacyclononane (for 1-octene formation). mdpi.commdpi.com
Reductive Elimination: The desired α-olefin is eliminated from the metallacycle through a reductive elimination process, regenerating the active chromium catalyst. This step is often proposed to occur via β-hydrogen elimination followed by reductive elimination or through a concerted process. mdpi.com
A crucial aspect of this mechanism is the redox couple of the chromium center, with the Cr(I)/Cr(III) couple being identified as likely for ethylene trimerization. researchgate.net Theoretical studies using density functional theory (DFT) have provided significant insights into the energetics of the different reaction pathways, confirming that ethylene trimerization is often favored over dimerization or further chain growth. researchgate.net The steric bulk of the ligands around the chromium center plays a critical role in determining whether the reaction favors the formation of a chromacycloheptane or a chromacyclononane intermediate, thus controlling the product selectivity between 1-hexene and 1-octene. mdpi.com
Heterogeneous Catalysis with Chromium(III) Bromidemdpi.com
While homogeneous chromium catalysts are well-studied, there is growing interest in developing heterogeneous systems to simplify catalyst separation and recycling. Chromium(III) bromide and its hydrates can be used in or as precursors for heterogeneous catalysts.
Aluminosilicate-Catalyzed Reactions Involving Chromium(III) Bromide Hydratesmdpi.com
Chromium compounds, including chromium(III) bromide hydrates, can be supported on materials like aluminosilicates to create heterogeneous catalysts. unica.itgoogle.com Aluminosilicates, such as zeolites and mesoporous silica (B1680970) (e.g., SBA-15), offer high surface areas and tunable acidity, making them excellent supports. unica.itgoogle.com
For example, chromium(III) salen complexes have been immobilized on silica and other silicates for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. mdpi.comunica.it In some systems, a combination of a chromium(III) complex and a bromide salt, such as tetrabutylammonium (B224687) bromide, is used to catalyze this reaction effectively. mdpi.com The aluminosilicate (B74896) support can provide Lewis acid sites that work in synergy with the chromium complex to activate the substrates. unica.it The bromide ion, in this case, acts as a nucleophile to initiate the ring-opening of the epoxide.
Table 2: Heterogeneous Catalysis with Chromium Compounds
| Catalyst System | Support | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Cr(salen) complex | Amino-functionalized SiO₂, MCM-41 | CO₂ cycloaddition to epoxides | Anchored complex, requires co-catalyst | unica.it |
| Chromium(III) salophen bromide | None (used with TBAB) | CO₂ cycloaddition to epoxides | Forms an anionic chromium complex as the active catalyst | mdpi.com |
Photo(redox) Catalysis Mediated by Chromium(III) Bromide Complexesnih.govnih.gov
Chromium(III) complexes, derived from precursors like CrBr₃, are emerging as effective photoredox catalysts. Unlike traditional ruthenium or iridium photocatalysts that rely on metal-to-ligand charge transfer (MLCT) excited states, Cr(III) complexes operate through spin-flip excited states. umich.edu This offers a different paradigm for photocatalysis, leveraging the unique electronic properties of first-row transition metals.
Photoelectrocatalytic Strategies in C-H Functionalization with Chromium(III) Bromidenih.gov
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. researchgate.netrsc.org Metallaphotoredox catalysis, which combines photoredox catalysis with another transition metal catalyst, has enabled significant advances in this area. researchgate.net Chromium catalysts have been successfully employed in these dual catalytic systems.
In a typical photoredox cycle involving chromium, a photocatalyst (like an iridium complex) absorbs light and enters an excited state. This excited state can then engage in an electron transfer process with a chromium(II) or chromium(III) species. For instance, in an allylation reaction, an excited photocatalyst can oxidize an alkene to a radical cation, which is then deprotonated to form an allylic radical. researchgate.net This radical can be trapped by a chromium(II) catalyst to form an allyl-chromium(III) species. This organochromium intermediate is a potent nucleophile that can react with electrophiles like aldehydes. The chromium(III) species is then reduced back to chromium(II) to complete the catalytic cycle. researchgate.net
Photoelectrocatalytic strategies represent a further advancement, using electrical energy in conjunction with light to drive reactions. nih.gov For example, in a photoelectrochemical C(sp³)–H borylation, electrical energy can be used to oxidize a halide like chloride, which then participates in the C-H activation process under photo-irradiation. nih.gov While direct examples involving chromium bromide in such systems are still developing, the principles are applicable. A plausible mechanism could involve the photo-oxidation of bromide to a bromine radical, which then acts as a hydrogen atom transfer (HAT) agent to activate a C-H bond. nih.govumich.edu The resulting alkyl radical could then be trapped by a chromium(II) species, derived from a CrBr₃ precursor, to participate in further transformations.
Table 3: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| 1,1,2,2-tetraphenylethylene | C₂₈H₂₂ |
| 1-Hexene | C₆H₁₂ |
| 1-Octene | C₈H₁₆ |
| Acridinium | C₁₃H₁₀N⁺ |
| Aluminosilicate | AlₓSiᵧOₙ |
| Chromium(III) bromide | CrBr₃ |
| Chromium(III) bromide hexahydrate | CrBr₃·6H₂O |
| Chromium(III) chloride | CrCl₃ |
| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O |
| Chromium(III) salophen bromide | C₂₀H₁₄BrCrN₂ |
| Chromium(acac)₃ | C₁₅H₂₁CrO₆ |
| Cyclic carbonates | (CH₂)ₙCO₃ |
| Epoxides | R₂COCR₂ |
| Ethylene | C₂H₄ |
| Iridium | Ir |
| Methoxyaryl | CH₃O-Ar |
| Methylaluminoxane (MAO) | (Al(CH₃)O)ₙ |
| N-phenyl pyrrolidine | C₁₀H₁₃N |
| Polyethylene | (C₂H₄)ₙ |
| Ruthenium | Ru |
| Salen ligand | C₁₆H₁₆N₂O₂ |
| SBA-15 | SiO₂ |
| Tetrabutylammonium bromide | C₁₆H₃₆BrN |
Electrocatalytic Applications of Chromium(III) Bromide
Recent theoretical investigations have highlighted the potential of Chromium(III) bromide (CrBr₃) as a component in advanced electrocatalytic systems. Its unique properties, particularly its ferromagnetic nature, make it a candidate for use as a catalyst support, influencing the electronic and magnetic environment of active catalytic sites. Research in this area explores how the interaction between CrBr₃ and metallic catalysts can modulate reaction pathways for important electrochemical processes.
The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. While platinum-based catalysts are the benchmark, their high cost and scarcity drive research into alternatives. A 2024 theoretical study investigated the use of ferromagnetic CrBr₃ as a support for nickel (Ni) catalysts in the ORR, designated as Niₓ/CrBr₃. aip.orgnih.gov This research, conducted using spin-polarized density functional theory (DFT) calculations, provides novel insights into the role of magnetic supports in electrocatalysis. aip.org
The study revealed that the magnetic properties of the CrBr₃ support are crucial in determining the catalytic activity and selectivity of the supported nickel. aip.orgnih.gov The loading of nickel atoms onto the CrBr₃ surface was found to induce a transition from ferromagnetic (FM) to ferrimagnetic (FIM) properties due to anti-ferromagnetic coupling between Ni and Cr atoms. aip.org A key finding was that the adsorption characteristics of oxygen (O₂) on the catalyst surface are not governed by the traditional d-band center model but are instead strongly correlated with the magnetic anisotropy of the Niₓ/CrBr₃ system. aip.orgnih.gov
Furthermore, the investigation showed that the applied electrochemical potential and the acidity of the electrolyte could trigger a transition in the spin-order during the ORR. aip.org This phenomenon directly influences the reaction mechanism, causing a change from the more efficient 4-electron (4e⁻) pathway to a 2-electron (2e⁻) pathway. aip.orgnih.gov Despite this, the system demonstrated a remarkable theoretical onset potential of 0.93 V versus the reversible hydrogen electrode (RHE), a value that is competitive with some of the best noble-metal catalysts currently available. aip.orgnih.gov The study of different nickel loading ratios, such as Ni₁/CrBr₃, Ni₂/CrBr₃, and Ni₈/CrBr₃, showed how varying the catalyst-to-support ratio alters the magnetic and, consequently, the catalytic properties. aip.org
Table 1: Theoretical Performance of Niₓ/CrBr₃ Catalysts for ORR
| Catalyst System | Theoretical Method | Key Findings | Reported Onset Potential (vs. RHE) |
| Niₓ/CrBr₃ | Spin-Polarized Density Functional Theory (DFT) | - O₂ adsorption is governed by magnetic anisotropy, not the d-band center.- Ni loading induces a ferromagnetic to ferrimagnetic transition.- Applied potential can switch the reaction from a 4e⁻ to a 2e⁻ pathway. | 0.93 V aip.orgnih.gov |
Chromium Carbido Complex Formation and Reactivity
While not a direct catalytic application of CrBr₃ itself, the compound is a key product in the synthesis of a highly reactive dinuclear chromium carbido complex. aip.orgnih.govresearchgate.net The formation of this complex occurs through the reduction of carbon tetrabromide (CBr₄) with six equivalents of chromium(II) bromide (CrBr₂) in tetrahydrofuran (B95107) (THF). aip.org This reaction yields the dinuclear carbido complex, formulated as [CrBr₂(thf)₂)]CrBr₂(thf)₃, as a green solid, alongside the formation of [CrBr₃(thf)₃] as a brown solid byproduct. aip.orgnih.gov
The structure of the carbido complex features a central carbide ligand bridging two chromium centers. aip.orgresearchgate.netrsc.org X-ray diffraction studies of a pyridine (B92270) adduct, formed by ligand exchange with THF, confirmed a dinuclear structure with the carbido ligand bridging between a five-coordinate and a six-coordinate chromium center. aip.orgnih.gov
This chromium carbido complex exhibits significant reactivity, serving as a source for carbide transfer in various organic transformations. aip.orgresearchgate.net Its reactions with different organic substrates have been explored:
Reaction with Aldehydes: The carbido complex reacts with two equivalents of an aldehyde to produce α,β-unsaturated ketones. aip.orgnih.govresearchgate.net
Reaction with Alkenes: In a formal double-cyclopropanation, the complex reacts with alkenes to yield spiropentanes. Isotope labeling studies using a ¹³C-enriched carbido complex confirmed that the quaternary carbon atom in the spiropentane (B86408) product is delivered from the carbido ligand. aip.orgnih.govrsc.org
Reaction with Alkynes: Both terminal and internal alkynes react with the carbido complex to form mononuclear cyclopropenylidene chromium(III) complexes. aip.orgnih.govresearchgate.net
These reactions demonstrate the utility of the chromium carbido species, synthesized in a process involving CrBr₃, as a reagent for forming complex carbon-carbon bonds. aip.org
Table 2: Reactivity of the Dinuclear Chromium Carbido Complex
| Reactant | Product Type | Key Transformation |
| Aldehydes | α,β-Unsaturated Ketones | Formation of a new carbon-carbon double bond. aip.orgnih.gov |
| Alkenes | Spiropentanes | Formal double-cyclopropanation via carbide transfer. aip.orgnih.gov |
| Alkynes | Cyclopropenylidene Complexes | Formation of a three-membered ring coordinated to chromium. aip.orgnih.gov |
Frontier Applications of Chromium Iii Bromide in Advanced Materials and Devices
Chromium(III) Bromide in Two-Dimensional (2D) Material Research
Chromium(III) bromide (CrBr3), a layered ferromagnetic semiconductor, has emerged as a significant material in the field of two-dimensional (2D) materials research. samaterials.com Its van der Waals structure allows for exfoliation into atomically thin layers, even down to a monolayer, while retaining its magnetic order. kpfu.ru2dmaterialsupermarket.comacs.org This intrinsic ferromagnetism in a 2D material opens up avenues for exploring low-dimensional magnetism and quantum phenomena. samaterials.comkpfu.ru
The unique properties of 2D CrBr3 make it a compelling candidate for integration into various nanoscale devices. Researchers are actively investigating its potential in creating novel electronic and spintronic devices by combining it with other 2D materials to form heterostructures. nih.govnih.gov However, a significant challenge is the material's tendency to degrade in ambient conditions, which can affect its properties and the performance of devices. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This degradation, often related to oxidation, can alter the magnetoelectric transport properties, including magnetoresistance and conductivity. nih.govresearchgate.netmdpi.comresearchgate.net Therefore, understanding and mitigating these degradation effects are crucial for the practical application of CrBr3 in advanced devices. nih.govnih.govmdpi.com
Design and Synthesis of Chromium(III) Bromide-Based Van der Waals Heterostructures
Van der Waals (vdW) heterostructures are created by stacking different 2D materials on top of each other, held together by weak vdW forces. aps.org This technique allows for the combination of materials with disparate properties to engineer new functionalities. The synthesis of CrBr3-based vdW heterostructures is a key area of research, with methods like mechanical exfoliation and chemical vapor deposition (CVD) being employed. laboratorionest.it
A common approach involves the mechanical exfoliation of bulk CrBr3 crystals to obtain thin flakes, which are then transferred and stacked with other 2D materials like graphene or transition metal dichalcogenides (TMDs). researchgate.netarxiv.org The process is often carried out in a controlled environment, such as a glove box, to prevent degradation of the air-sensitive CrBr3. arxiv.org Encapsulation with materials like hexagonal boron nitride (hBN) is frequently used to protect the heterostructure from the ambient environment. nih.govaps.org
The design of these heterostructures is guided by the desired electronic and magnetic properties. For instance, combining CrBr3 with graphene can induce magnetic properties in the otherwise non-magnetic graphene through the magnetic proximity effect. researchgate.netrsc.orgrsc.orgarxiv.org The precise stacking and interlayer distance are critical parameters that influence the strength of the interlayer coupling and the resulting properties of the heterostructure. rsc.orgarxiv.org First-principles calculations and density functional theory (DFT) are often used to predict the behavior of these heterostructures and guide their experimental realization. rsc.orgrsc.orgarxiv.org
Table 1: Key Parameters in Graphene/CrBr3 Heterostructure Design
| Parameter | Significance | Reported Value/Observation |
| Interlayer Separation | Affects the strength of the magnetic proximity effect and the position of the Fermi level. rsc.orgarxiv.org | Optimal distance for close proximity coupling is around 3.77 Å. rsc.orgarxiv.org |
| Stacking Configuration | Influences the interlayer electronic configuration and magnetic coupling. rsc.org | Can be engineered to control magnetic order. acs.org |
| Encapsulation Material | Protects the heterostructure from degradation. nih.govaps.org | Hexagonal boron nitride (hBN) is commonly used. nih.govaps.org |
Interfacing Chromium(III) Bromide with Graphene and Other 2D Materials
The interface between CrBr3 and other 2D materials, particularly graphene, is of significant interest for creating novel spintronic and magnetoelectronic devices. researchgate.net When CrBr3 is brought into close proximity with graphene, a phenomenon known as the magnetic proximity effect occurs, where the magnetic properties of CrBr3 are imprinted onto the graphene layer. researchgate.netrsc.orgrsc.org
This proximity effect can lead to a significant spin polarization of graphene's orbitals, with theoretical predictions suggesting up to 63.6% polarization. rsc.orgrsc.org It can also induce a miniband splitting in graphene's electronic structure. rsc.orgrsc.org Experimental studies on graphene/CrBr3 heterostructures have confirmed the presence of a magnetic proximity effect, which can be probed through measurements like the Zeeman spin Hall effect. arxiv.org
Interfacing CrBr3 with other 2D semiconductors, such as molybdenum diselenide (MoSe2), has also been shown to induce strong magnetic proximity effects. nih.gov In MoSe2/CrBr3 heterostructures, this can lead to a giant zero-field splitting of the exciton (B1674681) valleys, equivalent to applying an external magnetic field of 12 Tesla. aps.org This demonstrates the potential for controlling the spin and valley degrees of freedom in non-magnetic 2D materials without the need for an external magnetic field. nih.gov
However, the quality of the interface is crucial for observing these effects. aps.org Degradation of the CrBr3 at the interface due to oxidation can introduce additional magnetic compounds that significantly affect the magnetoelectric transport properties of the device. researchgate.netresearchgate.net
Spintronics and Magnetoelectronics Devices Incorporating Chromium(III) Bromide
The intrinsic ferromagnetism of CrBr3 makes it a highly promising material for applications in spintronics and magnetoelectronics. samaterials.comkpfu.ru2dmaterialsupermarket.com Spintronic devices utilize the spin of electrons, in addition to their charge, to store and process information, offering potential advantages in terms of speed and power consumption. graphene-flagship.eu The discovery of 2D magnetic materials like CrBr3 has opened up possibilities for creating ultrathin spintronic devices and exploring novel physical phenomena in vdW heterostructures. nih.govnih.govresearchgate.net
CrBr3-based devices are being explored for various applications, including magnetic memory, spin valves, and magnetic sensors. 2dmaterialsupermarket.com The ability to manipulate the magnetic state of CrBr3 electrically or through proximity effects in heterostructures is a key area of research. rsc.orgaps.org
Development of Ultrathin Spintronic Devices based on Chromium(III) Bromide
The development of ultrathin spintronic devices is a major driver for research into 2D magnetic materials like CrBr3. nih.govnih.govresearchgate.net The layered nature of CrBr3 allows for the fabrication of devices with thicknesses down to the atomic scale. kpfu.ru These devices often take the form of vdW heterostructures, where CrBr3 is combined with other 2D materials to create functionalities not present in the individual components. nih.govresearchgate.net
One example is the creation of spin-filter magnetic tunnel junctions, where a thin layer of CrBr3 acts as a spin-selective barrier. nih.gov In a graphene/CrBr3/graphene heterostructure, for instance, the CrBr3 layer can control the flow of spin-polarized currents between the graphene electrodes. The performance of such devices is highly dependent on the quality of the interfaces and the stability of the CrBr3 layer. nih.gov
Researchers are also exploring the use of CrBr3 in developing new types of spintronic devices that leverage the magnetic proximity effect. researchgate.net By inducing magnetism in a non-magnetic material like graphene, it is possible to create all-2D spintronic devices where both spin injection and transport occur within the 2D heterostructure. researchgate.netgraphene-flagship.eu This approach could help overcome challenges like conductivity mismatch that can occur in conventional spintronic devices. graphene-flagship.eu
Magnetoelectric Transport Phenomena in Chromium(III) Bromide Devices
The magnetoelectric transport properties of CrBr3 devices are a key area of investigation, providing insights into the fundamental physics of the material and its potential for applications. nih.govresearchgate.net These properties, which describe the interplay between the material's magnetic state and its electrical transport characteristics, are often studied through measurements of magnetoresistance and the Hall effect. researchgate.net
In devices based on CrBr3, the magnetoelectric transport behavior can be influenced by several factors, including temperature, magnetic field, and the presence of degradation products. nih.govresearchgate.net Studies have shown that the degradation of CrBr3 flakes in ambient conditions can lead to the formation of extra magnetic compounds, which significantly affect the magnetoresistance and conductivity of the device. nih.govresearchgate.netmdpi.com This highlights the importance of proper encapsulation and controlled measurement environments.
First-principles calculations have been used to understand the magnetoelectric transport in CrBr3 heterostructures. rsc.org In graphene/CrBr3 systems, for example, it has been shown that a perpendicular electric field can be used to control the miniband spin splitting and the transmission spectrum, suggesting the potential for electric-field-driven control of spin transport. rsc.org The interfacial polarization effect in these heterostructures can also enhance conductivity through electrostatic screening. rsc.org
Magnetic Proximity Effects in Chromium(III) Bromide Heterostructures
The magnetic proximity effect is a cornerstone of the functionality of many CrBr3-based heterostructures. researchgate.netrsc.org This effect describes the phenomenon where a non-magnetic material becomes magnetic when it is in close contact with a magnetic material. rsc.orgrsc.org In CrBr3 heterostructures, this allows for the transfer of the ferromagnetic properties of CrBr3 to adjacent layers. aps.org
In graphene/CrBr3 heterostructures, the magnetic proximity effect leads to a spin-dependent interlayer coupling that can cause a significant spin polarization of the graphene orbitals and an enhancement of the magnetic moment in the heterostructure. rsc.orgrsc.org First-principles calculations have predicted an 8% enhancement in the magnetic moment in a graphene/CrBr3 heterostructure compared to a CrBr3 monolayer. rsc.org
The strength of the magnetic proximity effect is sensitive to the interlayer distance and the electronic configuration at the interface. rsc.org Experimental studies have demonstrated the ability to probe this effect through various techniques. For example, in MoSe2/CrBr3 heterostructures, resonant optical reflection spectroscopy has been used to observe a giant zero-field splitting of the exciton valleys in MoSe2, a direct consequence of the magnetic proximity effect. aps.org This splitting was found to have a weak but distinct dependence on the electric field, hinting at the possibility of electrical control over the induced magnetism. aps.org
Optoelectronic Applications of Chromium(III) Bromide
Chromium(III) bromide (CrBr₃), a ferromagnetic semiconductor, has garnered significant attention for its potential in optoelectronic applications. americanelements.com Its unique combination of magnetic and optical properties makes it a compelling material for the development of next-generation devices that integrate these functionalities.
Devices Combining Magnetic and Optical Functionalities with Chromium(III) Bromide
The intrinsic ferromagnetism of CrBr₃ allows for the creation of innovative optoelectronic devices where magnetic order can influence optical properties, and vice-versa. Thin-film coatings of CrBr₃ are being explored for optoelectronic detectors, particularly those that leverage the interplay between magnetism and light. samaterials.com The layered, two-dimensional (2D) nature of CrBr₃ facilitates its integration into various device architectures, such as field-effect transistors (FETs) and magnetic memory components. samaterials.com In these devices, the ferromagnetic properties of CrBr₃ can provide unique advantages in terms of device stability and functionality. samaterials.com
Researchers are investigating heterostructures that combine CrBr₃ with other 2D materials, such as transition metal dichalcogenides (TMDCs) like MoSe₂, to explore magnetic proximity effects. ntu.edu.sgnih.gov In such heterostructures, the magnetic properties of CrBr₃ can be imparted to the adjacent material, enabling the control of optical and electronic properties through an external magnetic field. nih.gov This opens up possibilities for developing novel spintronic and valleytronic devices where information is encoded in both the spin and valley of electrons. arxiv.org
Optical and Magneto-Optical Properties of Monolayer Chromium(III) Bromide
First-principles many-body perturbation theory studies have been instrumental in elucidating the optical and magneto-optical properties of monolayer CrBr₃. osti.govaps.org These studies, which incorporate spin-orbit coupling and excitonic effects, provide a detailed understanding of the material's response to light. arxiv.orgosti.gov
A key finding is the presence of strong self-energy effects due to the reduced dielectric screening in 2D and the localized nature of the chromium d orbitals. arxiv.orgosti.gov This leads to a significant quasiparticle band gap. Furthermore, excitonic effects are found to dominate the low-energy optical and magneto-optical responses in monolayer CrBr₃. arxiv.orgosti.gov A large exciton binding energy has been calculated, indicating that electron-hole pairs are strongly bound. osti.govaps.org The magneto-optical signals exhibit a strong dependence on the excitation frequency and the refractive index of the substrate, which is a crucial consideration for device design. osti.govaps.org
| Property | Value | Reference |
|---|---|---|
| Quasiparticle Band Gap (Indirect) | 3.8 eV | arxiv.orgosti.govaps.org |
| Direct Band Gap at M point | 3.81 eV | arxiv.org |
| Self-Energy Correction to Direct Gap | 2.13 eV | arxiv.org |
| Lowest Bright Exciton Binding Energy | 2.3 eV | arxiv.orgosti.govaps.org |
| Lowest Bright Exciton Excitation Energy | 1.5 eV | arxiv.orgosti.govaps.org |
Magnetic Circular Dichroism (MCD) and Magneto-Optical Kerr Effect (MOKE) Studies
Magnetic Circular Dichroism (MCD) and the Magneto-Optical Kerr Effect (MOKE) are powerful experimental techniques used to probe the magnetic properties of materials like CrBr₃. arxiv.orgmax-centre.eursc.org MCD measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, providing a signal proportional to the out-of-plane magnetization. pnas.org MOKE, on the other hand, characterizes the change in the polarization of light upon reflection from a magnetized surface. arxiv.org
MCD measurements have been used to confirm the ferromagnetic ground state in few-layer CrBr₃ and to study the evolution of interlayer and intralayer magnetism. pnas.orgacs.org Studies on CrBr₃ nanoplatelets have shown distinct MCD features associated with specific optical transitions. researchgate.net The strength of the magneto-optical response in the chromium trihalide series (CrCl₃, CrBr₃, CrI₃) is found to be governed by the spin-orbit coupling of the halogen atoms. max-centre.eursc.org
MOKE has been instrumental in characterizing different magnetic configurations in CrBr₃ bilayers and heterostructures. ox.ac.uk For instance, in a CrBr₃/CrI₃ bilayer, MOKE can be observed in both the ferromagnetic and, remarkably, the antiferromagnetic states, allowing for the differentiation of these magnetic orderings. ox.ac.uk The Kerr angle in such systems can be switched by reversing the spins in the layers, suggesting potential for use in antiferromagnetic spintronics. ox.ac.uk
Faraday Effect in Chromium(III) Bromide Thin Films
The Faraday effect, or Faraday rotation, is another crucial magneto-optical phenomenon where the polarization plane of linearly polarized light rotates as it passes through a material subjected to a magnetic field along the direction of light propagation. wikipedia.org This effect, along with MCD and MOKE, arises from the differences in how left and right circularly polarized light interact with the material, a property known as circular birefringence. wikipedia.org
Applications of Chromium(III) Bromide in Quantum Technologies
The unique magnetic and electronic properties of chromium(III) bromide at the few-layer and monolayer limits make it a promising material for research in quantum technologies. samaterials.com2dmaterialsupermarket.com Its intrinsic ferromagnetism in two dimensions provides an ideal platform for exploring and manipulating quantum phenomena. samaterials.com
Research into Chromium(III) Bromide for Quantum Computing Architectures
Chromium(III) bromide is being investigated for its potential role in quantum computing architectures. samaterials.com2dmaterialsupermarket.com Its magnetic properties at the nanoscale are of particular interest for the development of spintronic devices, which utilize the spin of electrons for information processing and storage. samaterials.com2dmaterialsupermarket.com The ability to control the magnetic state of CrBr₃ electrically or optically could lead to the development of quantum bits (qubits) based on electron spins. 2dmaterialsupermarket.com
The layered structure of CrBr₃ allows for its incorporation into van der Waals heterostructures, which are a key building block for many proposed quantum devices. ntu.edu.sg By combining CrBr₃ with other materials, it may be possible to engineer novel quantum states and functionalities. Research in this area is still in its early stages, but the fundamental properties of CrBr₃ make it a compelling candidate for further exploration in the quest to build scalable and robust quantum computers. samaterials.com2dmaterialsupermarket.com
Advanced Spectroscopic and Analytical Characterization Techniques for Chromium Iii Bromide Research
Spectroscopic Analysis of Chromium(III) Bromide and its Derivatives
Spectroscopic techniques are instrumental in probing the electronic and vibrational states of chromium(III) bromide. These methods offer detailed information about bonding, oxidation states, and the dynamics of chemical reactions involving CrBr₃.
Raman spectroscopy is a non-destructive light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. In the context of chromium halides, it is particularly useful for identifying phonon modes and characterizing the structural phases of the material.
While detailed Raman spectra specifically for bulk CrBr₃ are not extensively documented in the provided results, data from related chromium compounds offer comparative insights. For instance, chromium sulfide (B99878) bromide (CrSBr), another layered magnetic semiconductor, exhibits distinct Raman active modes. arxiv.org The Ag modes in CrSBr correspond to out-of-plane vibrations of the constituent atoms. arxiv.org Similarly, solid chromium(III) fluoride (B91410) (CrF₃) shows a strong Raman peak around 538-547 cm⁻¹, which can be indicative of the Cr-F stretching mode. researchgate.net For chromium(III) oxide (Cr₂O₃), which shares the Cr(III) oxidation state, distinct Raman peaks are observed at 303, 350, 530, 551, and 610 cm⁻¹. mdpi.com The bands at 303 and 551 cm⁻¹ are assigned to the A₁g symmetry mode, while the others are indexed to Eg symmetry modes. mdpi.com These examples highlight the utility of Raman spectroscopy in identifying the vibrational fingerprints of chromium(III) compounds.
Table 1: Representative Raman Peaks for Various Chromium(III) Compounds
| Compound | Raman Peak (cm⁻¹) | Assignment/Symmetry |
|---|---|---|
| Cr₂O₃ | 303, 551 | A₁g |
| Cr₂O₃ | 350, 530, 610 | Eg |
| CrF₃ | ~547 | Cr-F mode |
This table presents data from related chromium compounds to provide a comparative context for the analysis of chromium(III) bromide systems.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. micro.org.au It is a crucial tool for verifying the oxidation state of chromium, which is predominantly +3 in CrBr₃.
XPS analyses are essential for distinguishing between trivalent chromium (Cr(III)) and other oxidation states like hexavalent chromium (Cr(VI)). tescan-analytics.com For Cr(III) compounds, the binding energy of the Cr 2p₃/₂ peak is a key indicator. Studies on various chromium(III) oxides and hydroxides show characteristic binding energies that confirm the +3 oxidation state. uwo.caresearchgate.net For example, the Cr 2p₃/₂ peak for Cr₂O₃ is typically observed around 576.0-576.5 eV, while for Cr(OH)₃, it is found at approximately 577.5 eV. researchgate.net The fine structure of the Cr 2p spectra, including multiplet splitting, can also provide detailed information about the chemical environment of the chromium ion. uwo.caresearchgate.net This technique is invaluable for assessing the surface purity and chemical integrity of CrBr₃ samples, detecting any surface oxidation or contamination.
Table 2: Typical Cr 2p₃/₂ Binding Energies for Cr(III) Species
| Compound/Species | Binding Energy (eV) |
|---|---|
| Cr₂O₃ | 576.0 - 576.5 |
| Cr(OH)₃ | 577.5 |
This table provides reference binding energies for Cr(III) species, which are critical for the XPS analysis of chromium(III) bromide surfaces.
Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study short-lived electronically excited states and reaction intermediates on timescales from femtoseconds to seconds. edinst.comnih.gov This method is particularly insightful for elucidating the mechanisms of photochemical and photophysical processes.
In the study of chromium(III) complexes, TA spectroscopy can track the fate of excited states following photoexcitation. For example, in a Cr(III) polypyridine complex, TA spectroscopy was used to monitor the reductive quenching of the 2E/2T₁ excited states. nih.gov Following excitation with a laser pulse, the decay of the excited-state absorption and the concurrent growth of absorption features corresponding to the reduced complex ([Cr(dqp)₂]²⁺) and the oxidized substrate radical cation can be observed. nih.gov This allows for the direct observation of electron transfer events and the determination of their kinetics. nih.gov For reactions involving CrBr₃, TA spectroscopy could be employed to study charge transfer dynamics, the formation of transient radical species, and the mechanism of photocatalytic cycles. acs.orgosti.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a fundamental technique for identifying functional groups and elucidating the structure of molecules.
In the study of chromium(III) bromide complexes, IR spectroscopy provides valuable information about the coordination environment of the chromium ion. The far-infrared region is particularly important as it contains the vibrations associated with metal-ligand bonds. For instance, in cis-[Cr(cyclam)Br₂]Br, the Cr-N stretching modes are observed in the 410-475 cm⁻¹ range. koreascience.kr The mid-infrared region reveals information about the organic ligands coordinated to the chromium center. For example, N-H and C-H stretching modes in the cyclam ligand appear between 2800 and 3200 cm⁻¹. koreascience.kr Furthermore, IR spectroscopy can be a powerful tool for structural elucidation, such as distinguishing between cis and trans isomers of chromium(III) complexes based on the number and position of specific vibrational bands, like the NH₂ rocking modes. koreascience.kr
Table 3: Selected IR Absorption Bands for a cis-[Cr(cyclam)Br₂]Br Complex
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3151, 3078 | N-H stretching |
| 3000-2800 | C-H stretching |
| 1612 | NH₂ bending |
| 1454 | CH₂ bending |
| 887, 864, 853 | NH₂ rocking (cis-isomer) |
This table illustrates the application of IR spectroscopy in identifying characteristic vibrations within a chromium(III) bromide complex. koreascience.kr
Transient Absorption Spectroscopy in Chromium(III) Bromide Reaction Mechanisms
Diffraction-Based Characterization of Chromium(III) Bromide
Diffraction techniques are the cornerstone for determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of a beam of radiation, such as X-rays, the precise arrangement of atoms in a crystal lattice can be determined.
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of materials like chromium(III) bromide. ksu.edu.saresearchgate.netacs.org By directing X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams, one can deduce the crystal lattice parameters, space group, and atomic positions.
Single-crystal XRD studies have established that CrBr₃ crystallizes in the trigonal system with the R-3 space group. materialsproject.org This structure is analogous to that of bismuth triiodide (BiI₃). The analysis of the diffraction pattern provides precise unit cell dimensions. Powder XRD is also commonly used to confirm the phase purity of synthesized CrBr₃ samples by comparing the experimental diffraction pattern to reference patterns from crystallographic databases. hqgraphene.com For example, XRD measurements on a CrBr₃ single crystal clearly show peaks corresponding to the (00l) planes, confirming the layered nature of the crystal. hqgraphene.com
Table 4: Crystallographic Data for Chromium(III) Bromide (CrBr₃)
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3 (No. 148) |
| Unit Cell Parameter (a) | 0.630 nm |
| Unit Cell Parameter (c) | 1.838 nm |
| Unit Cell Angles (α, β) | 90° |
This table summarizes the key crystallographic parameters for CrBr₃ as determined by X-ray diffraction. materialsproject.orghqgraphene.com
Neutron Diffraction for Magnetic Structure and Phonon Studies in Chromium(III) Bromide
Neutron diffraction is a powerful technique for elucidating the magnetic structure and lattice dynamics of materials like Chromium(III) bromide (CrBr₃). Due to the neutron's magnetic moment, it directly probes the arrangement of magnetic ions, providing information unattainable by X-ray diffraction. researchgate.netresearchgate.net
Magnetic Structure Determination:
Early neutron diffraction studies on single-crystal CrBr₃ were instrumental in confirming its ferromagnetic nature. These experiments revealed that below its Curie temperature (TC) of approximately 32.5 K, the magnetic moments of the Cr³⁺ ions align ferromagnetically. researchgate.netresearchgate.net The magnetic structure is characterized by spins pointing along the c-axis in its rhombohedral crystal structure (space group R-3). researchgate.netresearchgate.net
Temperature-dependent neutron diffraction measurements show the evolution of magnetic ordering. At temperatures above TC, only nuclear Bragg peaks consistent with the rhombohedral crystal symmetry are observed. As the material is cooled below the Curie temperature, additional magnetic scattering intensity superimposes on specific nuclear peaks (e.g., (101) and (003) reflections), which is a clear signature of the onset of long-range ferromagnetic order. researchgate.net The intensity of these magnetic contributions increases as the temperature is lowered, corresponding to the increase in the ordered magnetic moment of the Cr³⁺ ions. researchgate.net
Phonon and Magnon Studies:
Inelastic neutron scattering (INS) is employed to study the collective excitations in CrBr₃, namely phonons (lattice vibrations) and magnons (spin waves). core.ac.ukaps.org INS experiments have mapped out the magnon dispersion relations in ferromagnetic CrBr₃. core.ac.uk These studies reveal the energy and momentum relationship of spin waves, providing quantitative values for the exchange interactions between magnetic Cr³⁺ ions. The magnon spectrum of CrBr₃ shows two van Hove singularities, which arise from the hexagonal symmetry of the crystal lattice. core.ac.uk
Furthermore, neutron scattering has been crucial in investigating spin-phonon coupling in CrBr₃. researchgate.net Anomalous changes in phonon frequencies and lifetimes are observed around the magnetic ordering temperature, indicating a strong interaction between the lattice and spin systems. researchgate.net This coupling is responsible for phenomena such as spin-induced negative thermal expansion observed in the material. researchgate.netresearchgate.net Recent high-resolution INS measurements have provided updated data on the magnon dispersion, confirming CrBr₃ as an excellent model of a two-dimensional honeycomb ferromagnet with Dirac magnons. aps.org
Magnetometry and Transport Measurements for Chromium(III) Bromide
Vibrating Sample Magnetometry (VSM) for Magnetic Characterization of Chromium(III) Bromide
Vibrating Sample Magnetometry (VSM) is a primary technique for characterizing the bulk magnetic properties of CrBr₃. measurlabs.com It measures the magnetic moment of a sample as a function of an applied magnetic field and temperature, providing key parameters such as saturation magnetization (Mₛ), remanence (Mᵣ), and coercive field (Hₙ). measurlabs.comutep.edu
Key Findings from VSM Studies:
Ferromagnetism and Curie Temperature (TC): VSM measurements confirm the ferromagnetic ordering in bulk CrBr₃. Temperature-dependent magnetization measurements, typically performed in a low applied magnetic field, show a sharp increase in magnetization as the sample is cooled through the Curie temperature, which is consistently reported to be around 32-37 K. researchgate.netutep.eduarxiv.org
Magnetic Anisotropy: Isothermal magnetization measurements (M-H curves) at temperatures below TC reveal the magnetic anisotropy of CrBr₃. The easy axis of magnetization is along the crystallographic c-axis. When the magnetic field is applied along this axis, the magnetization saturates at a relatively low field, whereas a much larger field is required for saturation when applied perpendicular to the c-axis (in the ab-plane). utep.edu
Saturation Magnetization: At low temperatures (e.g., 2 K), the saturation magnetization of CrBr₃ is found to be close to the theoretical value of 3 µB per Cr³⁺ ion, which is expected for the S = 3/2 spin state of the chromium ion. researchgate.netarxiv.org For instance, at 2 K, a saturation magnetization of approximately 58.89 emu/g has been reported. utep.edu
Effect of Pressure: VSM has also been used to study the effect of hydrostatic pressure on the magnetic properties of CrBr₃. Such studies show that applying pressure can influence the magnetic ordering temperature and saturation magnetization, providing insights into the relationship between structure and magnetism. utep.edu
Below is a table summarizing typical magnetic properties of bulk CrBr₃ obtained from VSM measurements.
| Magnetic Property | Typical Value | Conditions | Reference |
| Curie Temperature (TC) | 32 - 37 K | Low applied field | arxiv.org, researchgate.net |
| Saturation Magnetization (Mₛ) | ~3 µB/Cr³⁺ | T < TC | arxiv.org, researchgate.net |
| Saturation Magnetization (Mₛ) | 58.89 emu/g | 2 K, 0 GPa | utep.edu |
| Easy Axis of Magnetization | Along c-axis | T < TC | utep.edu |
Hall Magnetoresistance and Conductivity Studies in Chromium(III) Bromide Devices
Electrical transport measurements on devices incorporating CrBr₃ flakes are essential for exploring its potential in spintronic applications. These studies often involve heterostructures, for example, by placing CrBr₃ on materials like platinum (Pt) or graphene. mdpi.comarxiv.org
Hall Magnetoresistance:
The Hall effect in CrBr₃-based devices is used to probe its magnetic state. In a typical Hall bar geometry, a current is passed along the device, and the transverse (Hall) voltage is measured in the presence of an out-of-plane magnetic field. The Hall resistance (RH) in ferromagnetic materials includes a contribution from the anomalous Hall effect (AHE), which is proportional to the material's magnetization.
Probing Ferromagnetism: In CrBr₃/Pt devices, a clear ferromagnetic-like hysteresis loop is observed in the Hall magnetoresistance when measured at temperatures below TC. mdpi.comresearchgate.net This behavior is a direct consequence of the AHE in CrBr₃. The shape of the RH vs. magnetic field curve mirrors the out-of-plane magnetization loop of CrBr₃.
Magnetic Proximity Effect: In heterostructures like CrBr₃/graphene, the magnetic properties of CrBr₃ can be imparted to the adjacent non-magnetic layer through the magnetic proximity effect (MPE). arxiv.org This is detected through measurements like the Zeeman spin Hall effect in non-local device configurations. arxiv.org The MPE can induce a significant effective magnetic field in the graphene layer. arxiv.org
Temperature Dependence: The ferromagnetic signature in the Hall magnetoresistance diminishes as the temperature approaches TC and vanishes above it. mdpi.com However, some studies have reported ferromagnetic-like behavior persisting to temperatures significantly higher than the bulk TC in certain device structures, which may be attributed to degradation-derived magnetic compounds or strain effects. mdpi.comresearchgate.net
Conductivity:
As a semiconductor, the conductivity of CrBr₃ is generally low but can be investigated in various device configurations.
Tunneling Magnetoconductance: In vertical tunnel junctions using CrBr₃ as a tunnel barrier (e.g., FGT/CrBr₃/Graphene), the tunneling magnetoconductance can be used to probe the magnetic state of the CrBr₃ layer. d-nb.info The conductance of the junction changes depending on the relative alignment of the magnetization of the ferromagnetic electrode and the spin-filtering properties of the CrBr₃ barrier. d-nb.info
Anomalous Hall Conductivity: Theoretical studies on heterostructures like CrS₂/CrBr₃ predict that the magnetic proximity effect from CrBr₃ can induce and enhance the anomalous Hall conductivity in the adjacent layer. aps.orgresearchgate.net
Microscopic and Imaging Techniques for Chromium(III) Bromide
Scanning Tunneling Microscopy (STM) for Chromium(III) Bromide Monolayers
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are indispensable tools for investigating the atomic-scale structural and electronic properties of CrBr₃, particularly in its monolayer and few-layer forms. arxiv.orgresearchgate.net
Atomic Structure Imaging:
STM topography provides real-space images of the surface atomic lattice. For CrBr₃ monolayers, typically grown by molecular beam epitaxy (MBE) or exfoliated onto substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or niobium diselenide (NbSe₂), STM reveals a hexagonal lattice. arxiv.orgbohrium.com
Surface Termination: Atomically resolved STM images of the CrBr₃ (001) surface typically show the triangular arrangement of the top-layer bromine atoms. arxiv.org The measured in-plane lattice constant from these images is approximately 6.3 Å, which is in good agreement with the bulk value. arxiv.org
Growth and Quality: Large-scale STM images are used to assess the quality of CrBr₃ films, showing the formation of monolayer islands, step edges with heights corresponding to a single CrBr₃ layer (~5.9-6.5 Å), and the presence of structural domains or defects. arxiv.orgarxiv.org
Moiré Patterns: When CrBr₃ is grown on a substrate with a different lattice constant, such as graphene or NbSe₂, moiré superlattices can form due to the lattice mismatch. These patterns are readily observed in STM topography. researchgate.net
Electronic and Magnetic Properties (STS and SP-STM):
STS, which measures the differential conductance (dI/dV), provides information about the local density of states (LDOS) of the material. researchgate.netosti.gov
Band Gap Determination: STS measurements on CrBr₃ flakes have been crucial in resolving controversies about its electronic band gap. While optical measurements suggested a gap between 1.68–2.1 eV, STS studies have unambiguously determined a much smaller electronic band gap of approximately 0.57 eV. arxiv.orgresearchgate.netosti.gov
Spin-Polarized STM (SP-STM): By using a magnetic tip, SP-STM can probe the local spin-resolved LDOS. This technique has been used to directly correlate the magnetic coupling (ferromagnetic vs. antiferromagnetic) with the stacking order in CrBr₃ bilayers. arxiv.org It has also been used to confirm the retention of out-of-plane ferromagnetism in CrBr₃ monolayers grown on substrates like NbSe₂. bohrium.com
| Technique | Information Obtained | Key Finding for CrBr₃ | Reference |
| STM Topography | Atomic lattice, surface defects, layer thickness | Hexagonal lattice of Br atoms, monolayer height ~6.5 Å | arxiv.org |
| STS | Local density of states, electronic band gap | Semiconductor with a band gap of ~0.57 eV | researchgate.net, arxiv.org |
| SP-STM | Spin-resolved LDOS, local magnetic order | Direct correlation of stacking and interlayer magnetism | arxiv.org |
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Chromium(III) Bromide
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for high-resolution structural characterization of materials. measurlabs.comuniv-rennes.fr While less common in the literature for CrBr₃ compared to STM, these methods provide complementary information about the crystal structure, defects, and elemental composition, particularly for cross-sectional analysis of heterostructures. diamond.ac.uknih.gov
Structural Characterization:
TEM operates by passing a beam of electrons through an ultra-thin sample to form an image. univ-rennes.fr
Crystallinity and Orientation: Selected Area Electron Diffraction (SAED) patterns obtained in a TEM can confirm the single-crystalline nature of exfoliated CrBr₃ flakes and determine their crystallographic orientation. The diffraction spots would form a hexagonal pattern for a beam aligned along the researchgate.net zone axis, consistent with the rhombohedral structure of CrBr₃.
Layer Stacking and Defects: High-resolution TEM (HRTEM) imaging of a cross-section of a CrBr₃ crystal or a device heterostructure can directly visualize the van der Waals-stacked layers. This allows for the direct measurement of the interlayer spacing and the identification of stacking faults or other crystalline defects.
Analytical Microscopy (STEM):
In STEM, a focused electron beam is scanned across the sample, and various signals are collected. measurlabs.comcovalentmetrology.com This allows for imaging with atomic resolution and performing spectroscopic analysis at specific locations.
High-Angle Annular Dark-Field (HAADF) Imaging: HAADF-STEM imaging, also known as Z-contrast imaging, produces images where the brightness of atomic columns is highly sensitive to their atomic number (Z). For a CrBr₃ sample, this would allow for the clear distinction between the heavier Bromine (Br, Z=35) and lighter Chromium (Cr, Z=24) atoms within the lattice, providing a direct image of the atomic arrangement.
Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS): When combined with STEM, these spectroscopic techniques can provide elemental maps and quantitative compositional analysis. nanoscience.com In a CrBr₃/graphene heterostructure, for example, STEM-EDS or STEM-EELS could be used to create a cross-sectional map showing the distinct Cr, Br, and C layers, confirming the structure and identifying any interdiffusion at the interfaces.
While detailed TEM/STEM studies focused solely on CrBr₃ are not as prevalent as STM studies, the techniques are routinely applied to similar 2D materials and their heterostructures, and the expected findings for CrBr₃ are based on these established capabilities. diamond.ac.uknih.gov
Electrochemical Analysis of Chromium(III) Bromide Reactions
Electrochemical analysis serves as a powerful tool for investigating the redox behavior of chromium(III) bromide and its associated reactions. Techniques such as cyclic voltammetry are employed to study electron transfer processes, determine reaction mechanisms, and quantify the electrochemical properties of Cr(III) species in various environments. scribd.com
The electrochemical behavior of chromium is characterized by its multiple stable oxidation states, primarily Cr(II), Cr(III), and Cr(VI). The reduction of Cr(III) to Cr(II) and its subsequent oxidation are fundamental reactions studied electrochemically. In aqueous solutions, Cr(III) exists as various aquated or complexed ions, and their specific nature influences the redox potentials. For instance, the standard reduction potential for the Cr³⁺/Cr²⁺ couple is a key parameter. surrey.ac.ukconicet.gov.ar
Cyclic voltammetry studies on Cr(III) solutions reveal the kinetics and thermodynamics of its redox reactions. ruc.dk In a typical cyclic voltammogram for a Cr(III) species, a cathodic peak corresponding to the reduction of Cr(III) to Cr(II) and an anodic peak for the reverse oxidation process can be observed. The peak potentials and currents provide valuable information about the reaction's reversibility and the diffusion coefficients of the electroactive species. For example, studies on CrBr₃ monolayers as potential anode materials for sodium-ion batteries have utilized first-principles calculations based on density functional theory to predict an ultra-low open circuit voltage, highlighting its electrochemical activity. thermofisher.com
Table 1: Standard Reduction Potentials of Relevant Half-Reactions at 25°C
| Half-Reaction | Standard Potential (E°) / Volts |
|---|---|
| Cr³⁺(aq) + e⁻ → Cr²⁺(aq) | -0.41 |
| Cr³⁺(aq) + 3e⁻ → Cr(s) | -0.74 |
| Cr²⁺(aq) + 2e⁻ → Cr(s) | -0.90 |
| Br₂(l) + 2e⁻ → 2Br⁻(aq) | +1.09 |
| Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.36 |
Data sourced from multiple references. surrey.ac.ukconicet.gov.arlcms.cz
The presence of bromide ions can significantly influence the electrochemical reactions. Bromide itself can be oxidized to bromine, and it can also act as a catalyst or electron shuttle in certain redox processes involving chromium. For example, the presence of bromide has been shown to accelerate the oxidation of Cr(III) solids by chlorine in aqueous solutions. researchgate.net The analysis of bromide oxidation products can be studied using methods like rotating ring-disk electrodes to understand the formation of species such as bromine and hypobromous acid. mdpi.com Electrochemical methods, therefore, provide deep insights into the fundamental electron transfer properties of chromium(III) bromide and its complexes. scribd.comresearchgate.net
Ion Exchange Chromatography in Chromium(III) Bromide Complex Studies
Ion exchange chromatography is a vital analytical technique for the separation, purification, and identification of ionic species in a mixture. In the context of chromium(III) bromide research, it is particularly useful for studying the complex equilibria of chromium(III) in aqueous solutions, where various aquated and halogenated species can coexist. thermofisher.com When CrBr₃ or other chromium(III) halides like "green chromium chloride" (trans-dichlorotetraaquachromium(III) chloride) are dissolved in water, the bromide or chloride ligands are slowly substituted by water molecules in a stepwise manner. thermofisher.com
[Cr(H₂O)₄X₂]⁺ + H₂O ⇌ [Cr(H₂O)₅X]²⁺ + X⁻ [Cr(H₂O)₅X]²⁺ + H₂O ⇌ [Cr(H₂O)₆]³⁺ + X⁻ (where X = Br⁻ or Cl⁻)
These different cationic complexes can be effectively separated using a cation exchange resin. scribd.comthermofisher.com A cation exchange resin is a solid polymer matrix with covalently bound anionic functional groups (e.g., sulfonate, -SO₃⁻). The cationic chromium complexes are introduced to a column packed with this resin, where they displace the loosely bound counter-ions (like H⁺ or Na⁺) and bind to the resin's negative sites. thermofisher.com
The principle of separation relies on the strength of the electrostatic interaction between the cationic complexes and the anionic resin. The complex with the highest positive charge will bind most strongly to the resin, while the complex with the lowest positive charge will bind most weakly. thermofisher.com Elution, the process of washing the complexes through the column, is then performed using an eluent, typically an acid solution (e.g., perchloric acid or hydrochloric acid) of increasing concentration. scribd.comthermofisher.com The eluent provides a high concentration of competing cations (H⁺) that displace the bound chromium complexes.
The separation proceeds as follows:
The complex with the lowest charge ([Cr(H₂O)₄Br₂]⁺) is held least strongly and is eluted first with a low concentration of acid.
As the acid concentration of the eluent is increased, the complex with the intermediate charge ([Cr(H₂O)₅Br]²⁺) is displaced and eluted from the column.
Finally, the most highly charged complex ([Cr(H₂O)₆]³⁺), which is bound most tightly, requires the highest acid concentration to be eluted. thermofisher.com
The different colored fractions can be collected separately and analyzed, often by UV-visible spectroscopy, to confirm the identity of each complex. scribd.com This technique allows for the detailed study of the kinetics and equilibria of ligand substitution reactions in chromium(III) coordination chemistry.
Based on the principles described in the literature. scribd.comthermofisher.com
Environmental Stability and Degradation Mechanisms of Chromium Iii Bromide
Degradation Pathways of Chromium(III) Bromide in Ambient Environments
The degradation of chromium(III) bromide in the environment is a multifaceted process involving reactions with atmospheric components, primarily oxygen and water. nih.govmdpi.com Studies have shown that even short exposure to air can initiate degradation, particularly at the edges of CrBr₃ flakes. arxiv.org The degradation process can lead to the formation of various byproducts, including chromium oxides and hydrated chromium species. mdpi.comresearchgate.net
X-ray photoelectron spectroscopy (XPS) analysis of CrBr₃ flakes exposed to ambient conditions has revealed the presence of additional peaks corresponding to chromium oxides, such as CrO₂ and Cr₂O₃, indicating oxidation as a key degradation pathway. nih.govresearchgate.net The degradation is not uniform and often initiates at defect sites, such as grain boundaries, which act as active sites for reaction with the environment. researchgate.net
A tentative explanation for the degradation process involves the reaction with ambient oxygen and water, leading to the formation of intermediate chromium oxide bromides, chromium oxides, or aqua chromium halides. mdpi.comresearchgate.net This is analogous to the degradation observed in similar 2D materials like chromium(III) iodide (CrI₃), where water reacts to form partially hydrated species. mdpi.comresearchgate.net
The following table summarizes the observed degradation products of CrBr₃ upon environmental exposure:
| Original Compound | Degradation Products | Analytical Technique |
| Chromium(III) bromide (CrBr₃) | Chromium oxides (e.g., CrO₂, Cr₂O₃) | X-ray Photoelectron Spectroscopy (XPS) nih.govresearchgate.net |
| Chromium(III) bromide (CrBr₃) | Partially hydrated CrBr₃₋ₓ(H₂O)ₓ | Inferred from analogy with CrI₃ degradation mdpi.comresearchgate.net |
Role of Oxygen and Water in Chromium(III) Bromide Degradation
Oxygen and water are the primary culprits behind the degradation of CrBr₃ in ambient air. nih.govmdpi.com The sensitivity of CrBr₃ to these atmospheric components is a significant obstacle for its characterization and integration into devices. nih.gov
The reaction with water can lead to the formation of hydrated chromium bromide compounds. mdpi.comresearchgate.net This process, known as hydrolysis, can occur even in humid environments without direct contact with liquid water. samaterials.com While bulk CrBr₃ is considered relatively stable in air at high temperatures, it can undergo slow hydrolysis in the presence of moisture. samaterials.com
Oxygen contributes to the degradation by oxidizing the chromium ions. nih.govresearchgate.net At elevated temperatures, oxygen can react with CrBr₃ to form chromium oxides. researchgate.net This oxidation process significantly alters the material's properties. nih.govnih.gov The interplay between oxygen and water can accelerate the degradation process, leading to a complex mixture of hydrated and oxidized species on the surface of the material.
Photocatalytic Degradation Phenomena in Chromium(III) Bromide Systems
Light exposure can significantly accelerate the degradation of chromium(III) bromide, suggesting a photocatalytic component to the degradation process. nih.govresearchgate.net This phenomenon is particularly relevant for the handling and measurement of CrBr₃ under optical microscopes or in other light-exposed environments. nih.govresearchgate.net
Studies on similar chromium halides, such as CrI₃, have shown that light can facilitate the substitution of halide ions by water molecules. nih.govresearchgate.net A similar mechanism is proposed for CrBr₃, where light irradiation enhances the reactivity of water with the material, leading to the formation of gray droplets on the surface of the flakes, which are indicative of photocatalytic degradation. mdpi.comresearchgate.net The primary degradation pathway in this scenario is believed to be the photocatalytic substitution of bromine by water. researchgate.net
The degradation rate is observed to increase with stronger light irradiation, confirming the role of light in promoting the degradation reactions. mdpi.comresearchgate.net This light-induced degradation is a critical factor to consider for the long-term stability and performance of CrBr₃-based devices.
Strategies for Enhancing the Air Stability of Chromium(III) Bromide 2D Materials
Given the inherent instability of CrBr₃ in air, significant research efforts have been directed towards developing effective strategies to protect it from environmental degradation. nih.gov These strategies are crucial for enabling the characterization and practical application of this promising 2D magnetic material. acs.org
One of the most common approaches is encapsulation . This involves covering the CrBr₃ flakes with a protective layer to isolate them from the ambient environment. Materials like hexagonal boron nitride (h-BN) and polymethyl methacrylate (B99206) (PMMA) have been used for this purpose. nih.govacs.org However, the effectiveness of these capping layers can be limited due to potential moisture and oxygen leakage through interfaces, especially on substrates with surface corrugations. acs.org
A more robust and scalable method for stabilization is atomic layer deposition (ALD) . acs.org ALD can create conformal and ultrathin protective layers, such as aluminum oxide (Al₂O₃) or magnesium oxide (MgO), that provide excellent passivation even for monolayer CrBr₃. acs.org This technique has been shown to stabilize CrBr₃ for over a year of air exposure, as confirmed by atomic force microscopy and Raman spectroscopy. acs.org The MgO layer grown by ALD can also serve as a tunnel barrier in spintronic devices. acs.org
Other strategies that have been explored include:
Passivation with thiol molecules: This involves chemically modifying the surface to improve its resistance to oxidation. nih.gov
Growth on dangling-bond-free substrates: Growing CrBr₃ on substrates like WSe₂ can enhance its intrinsic stability. nih.gov
Solvent-based stabilization: The use of certain acidic organic solvents can suppress both hydrolysis and oxidation, offering a reversible capping method. nus.edu.sg
The following table provides a summary of strategies to enhance the air stability of CrBr₃:
| Strategy | Description | Key Advantages |
| Encapsulation (h-BN, PMMA) | Covering the material with a protective layer. nih.govacs.org | Simple and widely used. nih.gov |
| Atomic Layer Deposition (ALD) | Growth of a conformal, ultrathin protective oxide layer (e.g., Al₂O₃, MgO). acs.org | Excellent, long-term stability even for monolayers; scalable. acs.org |
| Thiol Molecule Passivation | Chemical surface modification to resist oxidation. nih.gov | Targeted chemical protection. nih.gov |
| Growth on Inert Substrates | Using substrates like WSe₂ to improve intrinsic stability. nih.gov | Enhances inherent material stability. nih.gov |
| Acidic Solvent Capping | Using organic acids to reversibly suppress degradation reactions. nus.edu.sg | Reversible and effective against both hydrolysis and oxidation. nus.edu.sg |
Future Directions and Perspectives in Chromium Iii Bromide Research
Exploration of Chromium(III) Bromide Under Extreme Conditions
The study of CrBr₃ under high pressure has revealed significant modifications to its structural, magnetic, and electronic properties. iastate.eduarxiv.org Applying hydrostatic pressure allows for the tuning of its spin-lattice coupling and long-range magnetic ordering. iastate.eduarxiv.org
Systematic high-pressure investigations using techniques such as Raman scattering, X-ray and neutron powder diffraction, and electrical conductivity measurements have uncovered pressure-induced phase transitions. rsc.orgnih.govrsc.org Under non-hydrostatic conditions, CrBr₃ undergoes a second-order structural transition at approximately 9.5 GPa. rsc.orgresearchgate.net This is followed by a semiconductor-to-metal transition and a magnetic switch at around 25.9 GPa. rsc.orgrsc.orgresearchgate.net Upon decompression, these transitions show good reversibility, although with a notable pressure sluggishness. rsc.orgresearchgate.net
| Condition | Observation | Transition Pressure (GPa) | Key Findings | Source |
|---|---|---|---|---|
| Non-hydrostatic Compression | Structural Phase Transition | ~9.5 GPa | Second-order phase transformation observed. | rsc.orgrsc.org |
| Non-hydrostatic Compression | Metallization & Magnetic Switching | ~25.9 GPa | Transition from ferromagnetic to a different magnetic order (M12 phase) accompanied by metallization. | rsc.org |
| Hydrostatic Pressure | Curie Temperature (TC) Reduction | 0 - 0.844 GPa | TC decreased from 33.05 K to 30.41 K. Saturation magnetization also decreased. | iastate.edu |
| Hydrostatic Pressure | Curie Temperature (TC) Reduction | Up to ~2.8 GPa | TC reduced rapidly with a pressure coefficient of -4.1 K/GPa. | nih.gov |
| Hydrostatic Pressure (Yb³⁺-doped CrBr₃) | Magnetic Exchange Coupling | Up to ~3.6 GPa | Yb³⁺-Cr³⁺ exchange coupling strength increased, though counteracted by the overall reduction in CrBr₃ TC. | washington.edu |
Integration of Chromium(III) Bromide into Novel Heterostructures
A significant frontier in CrBr₃ research is its incorporation into van der Waals (vdW) heterostructures, which involves stacking it with other 2D materials. acs.org These structures are promising for creating devices with novel electronic and spintronic functionalities. acs.org
Graphene/CrBr₃ Heterostructures: When CrBr₃ is combined with graphene, a non-magnetic semimetal, it induces a magnetic proximity effect (MPE) in the graphene layer. rsc.orgwiley.com This effect arises from the spin-dependent interlayer coupling and results in significant spin polarization of graphene's electronic states. rsc.orgwiley.com First-principles calculations have shown that this can lead to a spin polarization of up to 63.6% and a miniband splitting of about 73.4 meV in the graphene layer. rsc.org This induced magnetism is crucial for spintronic applications, as it allows for the electrical control of spin, potentially enabling spin-gating and spin-logic devices. rsc.orgwiley.comntu.edu.sg Furthermore, applying pressure to these heterostructures is a proposed method to achieve a quantum anomalous Hall effect (QAHE) state, where the material could conduct electricity with zero resistance along its edges. rsc.org
TMD/CrBr₃ Heterostructures: Heterostructures combining CrBr₃ with transition metal dichalcogenides (TMDs), such as MoSe₂, WSe₂, and GeC, are also being actively explored. doaj.orgscispace.comarxiv.org In MoSe₂/CrBr₃ heterostructures, the strong spin polarization of CrBr₃'s conduction bands leads to spin-dependent interlayer charge transfer. scispace.com This results in a valley-dependent quenching of the MoSe₂ photoluminescence, providing an optical readout of the local CrBr₃ magnetization. scispace.com In CrBr₃/GeC heterostructures, the magnetic proximity effect induces Zeeman splitting in the GeC energy bands, which can be tuned by applying mechanical strain. doaj.org
Superconductor/CrBr₃ Heterostructures: Combining the ferromagnetic insulator CrBr₃ with a superconductor, such as niobium diselenide (NbSe₂), opens pathways to investigate the interplay between magnetism and superconductivity. wiley.combohrium.comscipost.org In such heterostructures, the CrBr₃ monolayer retains its ferromagnetic ordering, and through proximity effects, induces a magnetic moment in the NbSe₂ layer. wiley.combohrium.com This can lead to the formation of exotic quantum states, such as Yu-Shiba-Rusinov states, at the interface and edges of the material, which are of interest for topological quantum computation. bohrium.comscipost.org
| Heterostructure | Key Observed/Predicted Phenomenon | Potential Application | Source |
|---|---|---|---|
| Graphene/CrBr₃ | Magnetic Proximity Effect (MPE), Zeeman spin splitting, Quantum Anomalous Hall Effect (QAHE) under pressure. | Spintronic logic and memory devices, topological quantum devices. | rsc.orgwiley.comrsc.org |
| MoSe₂/CrBr₃ | Spin-dependent interlayer charge transfer, valley-dependent photoluminescence quenching. | Opto-spintronics, magnetic sensors. | scispace.com |
| GeC/CrBr₃ | Strain-tunable Zeeman splitting. | Strain-tunable optoelectronic and spintronic devices. | doaj.org |
| NbSe₂/CrBr₃ | Coexistence of ferromagnetism and superconductivity, induced magnetic moment in superconductor, Yu-Shiba-Rusinov states. | Topological quantum computing, novel spintronic devices. | wiley.combohrium.comscipost.org |
| WSe₂/CrBr₃ | Electric field switchable interlayer magnetism (from AFM to FM). | Valleytronic devices, magnetic switches. | arxiv.org |
Advancements in Theoretical Modeling of Chromium(III) Bromide Phenomena
Theoretical modeling, primarily through first-principles calculations like Density Functional Theory (DFT) and Monte Carlo simulations, plays a pivotal role in understanding and predicting the complex behaviors of CrBr₃. arxiv.orgd-nb.infoarxiv.org These computational methods provide insights into phenomena that are difficult to probe experimentally.
DFT calculations have been instrumental in explaining the effects of pressure on CrBr₃'s magnetic and electronic properties. iastate.eduarxiv.org Models show that pressure reduces the crystal volume and interplanar distance, which in turn modifies the exchange coupling parameters and magnetocrystalline anisotropy, leading to the observed decrease in Curie temperature. iastate.eduarxiv.orgarxiv.org Theoretical calculations also predicted the pressure-induced metallization and magnetic phase transitions, which were later corroborated by experimental findings. rsc.org
In the realm of heterostructures, DFT is used to model the interface and predict proximity effects. For graphene/CrBr₃ systems, calculations have quantified the induced spin polarization and band splitting. rsc.org For CrBr₃ on the superconductor NbSe₂, DFT calculations show that the CrBr₃ layer retains its ferromagnetism and induces a magnetic moment on the NbSe₂ layer through hybridization of Cr d-orbitals with the substrate. wiley.com
Furthermore, theoretical models are used to explore more exotic magnetic states. By considering Janus monolayers, where the halogen atoms on either side of the chromium layer are different (e.g., Cr(I,Br)₃), simulations predict the emergence of strong Dzyaloshinskii-Moriya interactions (DMI). aps.org This interaction, which is absent in pristine CrBr₃, can stabilize chiral spin textures like skyrmions and cycloids, which are highly sought after for future data storage technologies. aps.orgaps.org
| Modeling Technique | Phenomenon Studied | Key Theoretical Insight | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | High-Pressure Effects | Predicted reduction in volume, changes in exchange coupling (J) and magnetocrystalline anisotropy (MAE) leading to decreased TC. | iastate.eduarxiv.orgarxiv.org |
| DFT | Graphene/CrBr₃ Heterostructures | Quantified magnetic proximity effect, including spin polarization and miniband splitting. | rsc.org |
| DFT | NbSe₂/CrBr₃ Heterostructures | Confirmed retained ferromagnetism of CrBr₃ and induced magnetization in NbSe₂ via orbital hybridization. | wiley.com |
| Monte Carlo Simulations & DFT | Janus Monolayers (e.g., Cr(I,Br)₃) | Predicted strong Dzyaloshinskii-Moriya interaction (DMI) leading to stabilization of skyrmions and other chiral spin textures. | aps.org |
| Monte Carlo Simulations | Alloyed Trihalides (e.g., CrWX₂Y₄) | Predicted enhanced ferromagnetic ordering with Curie temperatures up to ~170 K. | wiley.com |
Expanding Catalytic Scope of Chromium(III) Bromide
While CrBr₃ is known as a precursor for catalysts in ethylene (B1197577) oligomerization, its application in fine chemical synthesis is a growing area of research. samaterials.com Its utility as a Lewis acid and a component in photoredox catalysis is being increasingly recognized. a2bchem.com
A significant application is in the chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for forming carbon-carbon bonds. a2bchem.comsciengine.com Recently, a novel approach using photoinduced ligand-to-metal charge transfer (LMCT) has been developed. sciengine.comrsc.org In this process, irradiating a CrBr₃ complex with light triggers the formation of a reduced Cr(II) species and a reactive bromine radical. rsc.org This bromine radical can then activate a C-H bond, for instance in an allylic substrate, which then couples with an aldehyde in a catalytic cycle. sciengine.comrsc.org This photo-enabled strategy is advantageous as it can proceed under mild, redox-neutral conditions without the need for stoichiometric metal reductants, making it more atom-economic and sustainable. sciengine.com The CrBr₃ complex plays a triple role: as a photocatalyst, a precursor to the bromine radical, and the key catalyst for the carbonyl addition. sciengine.comrsc.org
Innovations in Chromium(III) Bromide-Based Quantum Devices
The intrinsic ferromagnetism in monolayer CrBr₃ makes it a prime candidate for innovations in quantum technology, particularly in spintronics and quantum computing. 2dmaterialsupermarket.comsamaterials.com Spintronic devices utilize the spin of electrons, in addition to their charge, to carry information, which could lead to devices with lower power consumption and higher speeds. wiley.comntu.edu.sg
CrBr₃ is being explored for its potential to realize the quantum anomalous Hall effect (QAHE), a state where a material has a quantized Hall resistance even without an external magnetic field. rsc.org Theoretical studies propose that pristine or doped CrBr₃ monolayers could host topologically nontrivial bands, and heterostructures with graphene could exhibit a pressure-induced QAHE. rsc.orgrsc.org Such states are associated with dissipationless chiral edge channels, which are ideal for low-power interconnects. the-innovation.org
The combination of CrBr₃ with superconductors is a promising platform for realizing topological superconductivity and Majorana modes, which are potential building blocks for fault-tolerant topological quantum computers. bohrium.comscipost.org Furthermore, another chromium-based compound, chromium sulfide (B99878) bromide (CrSBr), which shares similarities with CrBr₃, has been shown to confine quantum information carriers called excitons in one dimension, controlled by the material's magnetic order. umich.edumedium.comimpactlab.com This confinement can enhance the coherence of quantum information. medium.com The principles learned from CrSBr could be extended to CrBr₃-based systems, opening new avenues for designing quantum devices where information can be stored and manipulated using magnetism, light, and charge. umich.eduimpactlab.com
Q & A
Q. What are the recommended methods for synthesizing high-purity CrBr₃ in a laboratory setting?
CrBr₃ can be synthesized via direct reaction of bromine vapor with chromium metal at elevated temperatures. A common method involves heating chromium powder under a stream of bromine gas at 1000°C, followed by purification using solvent extraction (e.g., ethyl ether to remove CrBr₂ impurities) and washing with ethanol . For the hexahydrate form (CrBr₃·6H₂O), dissolution of anhydrous CrBr₃ in hot water or reduction of chromium oxides with carbon in the presence of bromide precursors is employed . Researchers should optimize reaction conditions (temperature, gas flow rate) and verify purity via X-ray diffraction (XRD) due to potential contamination with lower oxidation states (e.g., CrBr₂) .
Q. What safety protocols are critical when handling CrBr₃ in experimental settings?
CrBr₃ poses acute toxicity (H301, H330), severe skin/eye corrosion (H314, H318), and potential reproductive toxicity (H361) . Mandatory precautions include:
- Respiratory protection : Use NIOSH-approved OV/AG/P99 (US) or ABEK-P2 (EU) respirators for airborne particulates .
- Skin/eye protection : Wear chemically resistant gloves (e.g., nitrile), full-body suits, and face shields tested to EN 166 standards .
- First aid : Immediate eye rinsing (15+ minutes with water), skin decontamination with soap, and medical consultation for inhalation/exposure .
- Waste disposal : Avoid drainage systems; dispose via authorized hazardous waste handlers .
Q. How can researchers characterize the structural and solubility properties of CrBr₃?
- Crystal structure : CrBr₃ adopts a trigonal crystal system (space group R-3) with interlayer van der Waals gaps, identifiable via XRD .
- Solubility : Anhydrous CrBr₃ is insoluble in cold water but dissolves in hot water or when reduced to Cr²⁺ states. The hexahydrate form is highly water-soluble .
- Thermal stability : Decomposition occurs above 400°C under H₂, forming CrBr₂ . Differential scanning calorimetry (DSC) is recommended to monitor phase transitions.
Advanced Research Questions
Q. What experimental challenges arise in studying the magnetic properties of CrBr₃, and how can they be addressed?
CrBr₃ exhibits ferromagnetic ordering below its Curie temperature (37 K) due to aligned Cr³⁺ magnetic moments . Key challenges include:
- Sample quality : Impurities (e.g., CrBr₂) or hydration can distort magnetic measurements. Use high-vacuum synthesis and inert-atmosphere storage to maintain purity .
- Measurement techniques : Employ superconducting quantum interference device (SQUID) magnetometry for low-temperature hysteresis loops. Neutron diffraction can resolve spin structures .
- Layer-dependent behavior : Exfoliated monolayers may show suppressed magnetism; atomic-force microscopy (AFM) should correlate thickness with magnetic response .
Q. How can researchers reconcile contradictions in reported toxicological data for CrBr₃?
Existing safety data sheets note insufficient data on chronic toxicity, ecotoxicity, and carcinogenicity . To address gaps:
- In vitro assays : Perform Ames tests (bacterial mutagenicity) and mammalian cell assays (e.g., micronucleus) to assess genotoxicity .
- Ecological studies : Evaluate bioaccumulation potential using OECD 105 guidelines (water solubility) and soil mobility tests .
- Cross-reference regulatory classifications : While CrBr₃ is not listed as carcinogenic by IARC/NTP, its Cr³⁺ content may require hazard communication above 0.1% thresholds .
Q. What methodologies are suitable for investigating CrBr₃’s role as a catalyst precursor in polymerization reactions?
CrBr₃ is a precursor for ethylene polymerization catalysts. Key steps include:
- Activation : Reduce Cr³⁺ to active Cr²⁺ species using alkylaluminum reagents (e.g., AlEt₃). Monitor reduction via UV-Vis spectroscopy .
- Kinetic studies : Use gas chromatography (GC) to track ethylene consumption rates under varying pressures/temperatures.
- Surface analysis : X-ray photoelectron spectroscopy (XPS) can verify oxidation states on catalyst supports (e.g., SiO₂) .
Methodological Considerations for Data Collection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
